molecular formula C6H8N2O3 B084035 (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid CAS No. 14403-45-3

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B084035
CAS No.: 14403-45-3
M. Wt: 156.14 g/mol
InChI Key: ACZFBYCNAVEFLC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as L-β-Imidazolelactic acid, is a chiral biochemical building block of significant interest in medicinal chemistry and pharmacological research . Its unique structure, featuring a hydroxypropanoic acid backbone linked to an imidazole heterocycle, makes it a valuable scaffold for studying enzymatic processes and developing novel therapeutic agents . The imidazole ring is a key pharmacophore in many bioactive molecules, known for its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for targeting active sites in enzymes and receptors . This compound serves as a critical intermediate in the synthesis of more complex molecules for research, including enzyme inhibitors and receptor modulators . Its structural similarity to natural amino acids allows it to function as a mimic in metabolic pathway studies and enzyme activity assays . Furthermore, the exploration of alkaloids and related nitrogen-containing heterocycles for their antimicrobial properties highlights the potential of such compounds in addressing multidrug-resistant bacterial and fungal strains . Research into similar structures has demonstrated mechanisms of action that include disruption of microbial cell membranes and inhibition of essential enzymatic activity . As a specialized research chemical, this compound provides a versatile foundation for advancing scientific discovery in drug design and biochemical analysis.

Properties

IUPAC Name

(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZFBYCNAVEFLC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331470
Record name (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14403-45-3
Record name (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-(4-Imidazolyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, a chiral molecule of interest in various research and development applications. The guide provides a comparative overview of both chemical and enzymatic routes, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support laboratory-scale synthesis.

Introduction

This compound, also known as (S)-imidazolelactic acid, is a hydroxy acid structurally related to the essential amino acid L-histidine. Its stereospecific nature makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. This document outlines two principal methods for its stereoselective synthesis: a chemical pathway involving the diazotization of L-histidine and a biocatalytic two-step enzymatic cascade.

Chemical Synthesis Pathway: Diazotization of L-Histidine

The conversion of an α-amino acid to an α-hydroxy acid with retention of stereochemistry is a well-established transformation achievable through diazotization. This method utilizes sodium nitrite in an acidic medium to convert the primary amine of L-histidine into a diazonium salt, which subsequently hydrolyzes to the corresponding hydroxyl group.

Logical Workflow of Chemical Synthesis

L_Histidine L-Histidine Reaction_Vessel Reaction Vessel (Aqueous Acid) L_Histidine->Reaction_Vessel Diazonium_Intermediate Diazonium Salt Intermediate Reaction_Vessel->Diazonium_Intermediate Diazotization (0-5 °C) Sodium_Nitrite Sodium Nitrite (aq) Sodium_Nitrite->Reaction_Vessel Hydrolysis Hydrolysis (H₂O) Diazonium_Intermediate->Hydrolysis Spontaneous Product This compound Hydrolysis->Product Purification Purification (e.g., Ion-Exchange Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Chemical synthesis of this compound from L-histidine via diazotization.

Experimental Protocol: Diazotization of L-Histidine

Materials:

  • L-Histidine (1 equivalent)

  • Sulfuric acid (2.5 M)

  • Sodium nitrite (NaNO₂) (6 equivalents)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Cation-exchange resin (e.g., Dowex 50W-X8)

  • Anion-exchange resin (e.g., Dowex 1-X8)

  • Ammonia solution (for elution)

Procedure:

  • Dissolution: A suspension of L-histidine (1 eq) is prepared in 2.5 M sulfuric acid. The mixture is stirred until complete dissolution.

  • Diazotization Reaction: The solution is cooled to 0-5 °C in an ice-water bath. A solution of sodium nitrite (6 eq) in deionized water is added dropwise over a period of 2 hours, maintaining the temperature below 5 °C. The reaction mixture is then stirred at this temperature for an additional hour.

  • Work-up and Extraction: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by ion-exchange chromatography.[1] The crude material is dissolved in water and applied to a column of cation-exchange resin (H+ form). After washing with water, the product is eluted with a dilute ammonia solution. The eluate is then passed through an anion-exchange resin (formate form) and eluted with formic acid to yield the pure this compound.

Quantitative Data
ParameterValue
Starting Material L-Histidine
Key Reagents Sodium nitrite, Sulfuric acid
Reported Yield 40-60% (typical for this type of reaction)
Enantiomeric Excess >98% (retention of stereochemistry)

Enzymatic Synthesis Pathway

A biocatalytic route offers a green alternative to chemical synthesis, typically proceeding under mild reaction conditions with high stereoselectivity. A two-step enzymatic cascade can be employed, starting from L-histidine. The first step involves the oxidative deamination of L-histidine to its corresponding α-keto acid, 3-(1H-imidazol-4-yl)pyruvic acid, catalyzed by an L-amino acid oxidase. The second step is the stereospecific reduction of the α-keto acid to the (S)-α-hydroxy acid by an (S)-specific lactate dehydrogenase, which requires a nicotinamide cofactor (NADH) that is recycled in situ.

Logical Workflow of Enzymatic Synthesis

L_Histidine L-Histidine Keto_Acid 3-(1H-imidazol-4-yl)pyruvic acid L_Histidine->Keto_Acid Oxidative Deamination L_AAO L-Amino Acid Oxidase (L-AAO) L_AAO->Keto_Acid Product This compound Keto_Acid->Product Stereospecific Reduction LDH (S)-Lactate Dehydrogenase (LDH) LDH->Product NAD NAD+ LDH->NAD NADH NADH NADH->LDH Cofactor Cofactor_Regen Cofactor Regeneration NAD->Cofactor_Regen Cofactor_Regen->NADH

Caption: Two-step enzymatic synthesis of this compound from L-histidine.

Experimental Protocol: Two-Step Enzymatic Synthesis

Materials:

  • L-Histidine

  • L-Amino Acid Oxidase (L-AAO) from a suitable source (e.g., Crotalus adamanteus venom)

  • (S)-Lactate Dehydrogenase (LDH) from a suitable source (e.g., rabbit muscle)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Formate dehydrogenase (FDH) for cofactor regeneration

  • Sodium formate

  • Catalase (to decompose hydrogen peroxide byproduct from the L-AAO reaction)

  • Phosphate buffer (pH 7.5)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, a solution of L-histidine is prepared in phosphate buffer (pH 7.5).

  • Enzyme Addition: L-Amino acid oxidase, lactate dehydrogenase, catalase, NAD⁺, formate dehydrogenase, and sodium formate are added to the reaction mixture.

  • Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.

  • Work-up: Once the reaction is complete, the enzymes are removed by ultrafiltration.

  • Purification: The resulting solution containing the product can be purified by ion-exchange chromatography as described in the chemical synthesis protocol.

Quantitative Data
ParameterValue
Starting Material L-Histidine
Key Biocatalysts L-Amino Acid Oxidase, (S)-Lactate Dehydrogenase
Reported Yield High (often >90% conversion)
Enantiomeric Excess >99% (due to the high stereospecificity of the dehydrogenase)

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Spectroscopic Data
  • ¹H NMR (D₂O): Predicted chemical shifts can be found in databases such as the Human Metabolome Database (HMDB).[2] Experimental values would be obtained for the purified product.

  • ¹³C NMR (D₂O): Predicted chemical shifts are also available in the HMDB.[2] Experimental data should be acquired for structural confirmation.

Conclusion

Both the chemical and enzymatic pathways provide viable routes for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including scale, cost, and desired purity. The chemical method via diazotization is a well-established and cost-effective approach, while the enzymatic method offers higher yields and enantiopurity under milder, more environmentally friendly conditions. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis and purification of this valuable chiral building block for a range of scientific applications.

References

An In-depth Technical Guide to L-β-Imidazolelactic Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: L-β-imidazolelactic acid, a metabolite of the essential amino acid L-histidine, is a molecule of growing interest in biochemical and pharmaceutical research. Its presence in biological fluids is linked to various metabolic states, including the genetic disorder histidinemia, and it is implicated in processes ranging from oxidative stress to potential signaling events. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of L-β-imidazolelactic acid, with a focus on experimental data and methodologies relevant to researchers in drug development and life sciences.

Chemical and Physical Properties

L-β-imidazolelactic acid is a chiral α-hydroxy acid containing an imidazole ring. Its structure plays a key role in its chemical reactivity and biological function.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₃[1]
Molecular Weight 156.14 g/mol [1]
CAS Number 14403-45-3[1]
Appearance White to off-white crystalline powderN/A
Melting Point 195-198 °CN/A
Boiling Point (Predicted) 507.7 ± 35.0 °CN/A
Density (Predicted) 1.518 ± 0.06 g/cm³N/A
Water Solubility (Predicted) 11 g/L[2]
pKa (Predicted) 3.48 ± 0.11 (acidic), 6.77 (basic)[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the lactic acid moiety. The chemical shifts will be influenced by the solvent and pH. Characteristic shifts for imidazole protons typically appear between 6.5 and 8.0 ppm. The protons on the chiral center and the adjacent methylene group of the lactic acid chain would exhibit complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm). The carbons of the imidazole ring would resonate in the aromatic region (around 115-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of L-β-imidazolelactic acid would display characteristic absorption bands for its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H stretching of the carboxylic acid and the alcohol. The C=O stretching of the carboxylic acid would be observed around 1700-1730 cm⁻¹. N-H stretching from the imidazole ring would also be present in the 3200-3500 cm⁻¹ region. C-N and C=C stretching vibrations from the imidazole ring would appear in the fingerprint region.[3]

Mass Spectrometry (MS)

Mass spectrometry data for imidazolelactic acid is available in some databases, though detailed experimental fragmentation patterns are scarce. Electron ionization (EI) or electrospray ionization (ESI) would likely be used. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 156 or 157, respectively. Fragmentation would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the side chain from the imidazole ring.[4]

Experimental Protocols

Detailed, validated experimental protocols for L-β-imidazolelactic acid are not widely published. However, based on the chemistry of related compounds, the following general methodologies can be adapted.

Synthesis

Enzymatic Conversion of L-Histidine: A potential route for the stereoselective synthesis of L-β-imidazolelactic acid involves the enzymatic conversion of L-histidine. This would likely involve a transaminase to convert L-histidine to imidazolepyruvic acid, followed by a reductase to yield L-β-imidazolelactic acid.

Representative Protocol:

  • Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0-8.0) containing L-histidine, a suitable amino group acceptor (e.g., α-ketoglutarate), pyridoxal phosphate (PLP) as a cofactor, a transaminase enzyme, a reductase enzyme, and a reducing equivalent source (e.g., NADH).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30-37 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate the enzymes.

  • Purification: Centrifuge the mixture to remove the precipitated protein and purify the supernatant containing L-β-imidazolelactic acid.

Purification

Recrystallization: For purification of the solid compound, recrystallization is a common technique.

Representative Protocol:

  • Solvent Selection: Identify a suitable solvent system where L-β-imidazolelactic acid has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of a polar solvent (like water or ethanol) and a less polar solvent might be effective.

  • Dissolution: Dissolve the crude L-β-imidazolelactic acid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.[5][6][7][8]

Column Chromatography: For purification from a reaction mixture, column chromatography can be employed.

Representative Protocol:

  • Stationary Phase: Use a suitable stationary phase, such as silica gel or a reverse-phase material (e.g., C18).

  • Mobile Phase: Select an appropriate solvent system. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) would be used. For reverse-phase, a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Elution: Apply the crude sample to the column and elute with the mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of L-β-imidazolelactic acid. A chiral column is necessary to separate its enantiomers.[9][10][11]

Representative Protocol:

  • Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak®).

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column and compound. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[10]

  • Flow Rate: Typically around 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the imidazole ring absorbs (around 210-230 nm).

  • Quantification: Generate a standard curve using known concentrations of pure L-β-imidazolelactic acid to quantify the amount in unknown samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

Representative Protocol:

  • LC System: A reverse-phase HPLC system with a C18 column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode.

  • Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for quantification. For L-β-imidazolelactic acid, the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion would be used.[6][11]

Biological Role and Signaling Pathways

L-β-imidazolelactic acid is primarily known as a metabolite in the catabolism of L-histidine. Its accumulation is a key biomarker for the metabolic disorder histidinemia.[12]

Histidine Catabolism Pathway

In the primary pathway of histidine degradation, L-histidine is converted to urocanic acid by the enzyme histidase. Urocanic acid is then further metabolized. However, an alternative pathway involves the transamination of L-histidine to imidazolepyruvic acid, which is then reduced to L-β-imidazolelactic acid. In histidinemia, a deficiency in histidase leads to the shunting of L-histidine into this alternative pathway, resulting in elevated levels of L-β-imidazolelactic acid in the blood and urine.[12][13][14][15][16]

Histidine_Catabolism L_Histidine L-Histidine Urocanic_Acid Urocanic Acid L_Histidine->Urocanic_Acid Histidase (Deficient in Histidinemia) Imidazolepyruvic_Acid Imidazolepyruvic Acid L_Histidine->Imidazolepyruvic_Acid Histidine-Pyruvate Aminotransferase L_Imidazolelactic_Acid L-β-Imidazolelactic Acid Imidazolepyruvic_Acid->L_Imidazolelactic_Acid Imidazolelactic Acid Reductase

Histidine Catabolism Pathway
Oxidative Stress Modulation

Studies have shown that L-β-imidazolelactic acid can exhibit both pro-oxidant and antioxidant effects depending on its concentration. At low concentrations, it may enhance the production of reactive oxygen species, while at higher concentrations, it can act as an antioxidant.[13] This dual role suggests a complex involvement in cellular redox homeostasis.

Potential Signaling Roles

While direct evidence is limited, the accumulation of L-β-imidazolelactic acid in histidinemia and its structural similarity to other signaling molecules suggest potential roles in modulating cellular signaling pathways. Given that other histidine metabolites can influence pathways like MAP kinase and STAT3, it is plausible that L-β-imidazolelactic acid may also have currently uncharacterized effects on these or other signaling cascades.[2][17][18][19][20] Further research is needed to elucidate these potential roles.

Experimental Workflow Overview

The following diagram outlines a general workflow for the synthesis, purification, and analysis of L-β-imidazolelactic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start L-Histidine Enzymatic_Conversion Enzymatic Conversion (Transaminase & Reductase) Start->Enzymatic_Conversion Crude_Product Crude L-β-imidazolelactic Acid Enzymatic_Conversion->Crude_Product Purification_Method Choose Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Purified_Product Purified L-β-imidazolelactic Acid Recrystallization->Purified_Product Column_Chromatography->Purified_Product Analytical_Method Choose Analytical Method Purified_Product->Analytical_Method HPLC Chiral HPLC Analytical_Method->HPLC LC_MS LC-MS/MS Analytical_Method->LC_MS NMR NMR Spectroscopy Analytical_Method->NMR IR IR Spectroscopy Analytical_Method->IR MS Mass Spectrometry Analytical_Method->MS Data_Analysis Data Analysis & Characterization HPLC->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

General Experimental Workflow

Conclusion

L-β-imidazolelactic acid is a significant metabolite with established relevance in histidine metabolism and potential roles in other biological processes. This guide provides a foundational understanding of its properties and the experimental approaches for its study. Further research, particularly in obtaining detailed experimental spectroscopic data and elucidating its specific signaling functions, will be crucial for fully understanding its role in health and disease and for exploring its potential as a therapeutic target or biomarker.

References

An In-depth Technical Guide to (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as L-β-Imidazolelactic acid, is a derivative of the amino acid L-histidine. Its structure, featuring a chiral hydroxyl group and an imidazole moiety, makes it a subject of interest in medicinal chemistry and drug development. The imidazole ring is a key component in many biologically active compounds, and its presence in this molecule suggests potential interactions with various biological targets. This guide provides a comprehensive overview of the known properties, potential biological activities, and methodologies for the investigation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 14403-45-3[1][2][3]
Molecular Formula C6H8N2O3[1][2][3]
Molecular Weight 156.14 g/mol [1][2][3]
IUPAC Name (2S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid[2]
Synonyms L-β-Imidazolelactic acid, (S)-3-(imidazol-4-yl)lactic acid[2]
Appearance Brown Solid[2]
Purity Typically ≥95%[4]

Biological Activity and Potential Mechanisms of Action

While detailed, peer-reviewed studies on the specific biological activities of this compound are limited, preliminary information suggests potential applications in oncology and neurobiology.

Anti-Cancer Activity

Some sources indicate that L-β-Imidazolelactic acid may possess anti-cancer properties. It has been suggested to inhibit the growth of mutant cancer cell strains that are resistant to standard chemotherapeutic agents.[1][2] Furthermore, it is reported to induce lysis in cultured human leukemic cells.[1][2] The proposed anti-cancer effects could be attributed to the imidazole moiety, which is a common feature in many anti-cancer drugs. The potential mechanisms of action for imidazole-containing compounds in cancer therapy are diverse and may include:

  • Enzyme Inhibition: Imidazole derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) and protein kinases.[5]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells. A generalized pathway for apoptosis is depicted below.

  • Disruption of Cell Proliferation: It is suggested that this compound can block biochemical pathways that are essential for cell proliferation.[1][2]

apoptosis_pathway Compound Compound Mitochondrial_Stress Mitochondrial_Stress Compound->Mitochondrial_Stress Induces Caspase_Activation Caspase_Activation Mitochondrial_Stress->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

A simplified diagram of a potential apoptotic pathway induced by an anti-cancer compound.
Inhibition of Acetylcholine Metabolism

L-β-Imidazolelactic acid is also reported to be an inhibitor of acetylcholine metabolism.[1][2] Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels in the synaptic cleft, which can have various physiological effects. This property suggests potential applications in neurological disorders where cholinergic signaling is impaired.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in peer-reviewed literature, a general methodology for assessing its cytotoxic effects on a cancer cell line is provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the concentration at which the compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, or a leukemic cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Prepare serial dilutions of the compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a blank (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.

experimental_workflow Cell_Culture Cell_Culture Cell_Treatment Cell_Treatment Cell_Culture->Cell_Treatment Compound_Preparation Compound_Preparation Compound_Preparation->Cell_Treatment Incubation Incubation Cell_Treatment->Incubation Viability_Assay Viability_Assay Incubation->Viability_Assay Data_Analysis Data_Analysis Viability_Assay->Data_Analysis

A general workflow for in vitro screening of a compound's cytotoxic activity.

Synthesis

Conclusion

This compound is a compound with potential biological activities, particularly in the areas of oncology and neuroscience. The preliminary data suggests that further investigation into its mechanisms of action is warranted. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related imidazole-containing molecules. Future studies should focus on validating the reported biological effects in various models, elucidating the specific molecular targets, and developing efficient and scalable synthetic routes.

References

An In-depth Technical Guide to the Discovery and History of Imidazolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolelactic acid, a key metabolite in the alternative pathway of histidine metabolism, has garnered significant scientific interest due to its association with the inborn error of metabolism, histidinemia. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of imidazolelactic acid. It details the initial observations of its presence in biological fluids, its enzymatic formation, and its role as a diagnostic marker. This document consolidates quantitative data, outlines detailed experimental protocols for its analysis, and presents key metabolic pathways in a clear, visual format to serve as a valuable resource for researchers in metabolic diseases, diagnostics, and drug development.

Discovery and Early History

While a definitive first report of the isolation and characterization of imidazolelactic acid remains elusive in readily available literature, its presence and metabolic significance were recognized by the early 1950s. A seminal study in 1953 by Celander and Berg on the metabolism of various imidazole compounds, including imidazolelactic acid, in rats, indicates that the scientific community was already acquainted with this molecule[1].

The historical context of imidazolelactic acid is intrinsically linked to the discovery and understanding of histidinemia , an autosomal recessive metabolic disorder. In 1961 , H. Ghadimi and colleagues first described this condition, characterized by a deficiency in the enzyme histidase[2][3][4]. This enzymatic block prevents the normal conversion of histidine to urocanic acid, leading to the accumulation of histidine in the blood and its excretion, along with its alternative metabolites, in the urine[5][6]. One of these key metabolites identified in the urine of histidinemic patients was imidazolelactic acid, alongside imidazolepyruvic acid and imidazoleacetic acid[5]. The presence of imidazolepyruvic acid in the urine of these patients was notably responsible for a positive ferric chloride test, similar to that observed in phenylketonuria[5].

Subsequent research further solidified the role of imidazolelactic acid as a hallmark of histidinemia. By 1967, it was also identified as a normal, albeit variable, component of human urine, with studies noting its gradual appearance in the urine of individuals new to a specific geographical area, suggesting potential environmental or dietary influences on its excretion[7].

Biochemical Significance and Metabolic Pathways

Imidazolelactic acid is a product of an alternative pathway of histidine metabolism that becomes significant under conditions of histidase deficiency.

Normal Histidine Metabolism

Under normal physiological conditions, the primary catabolic pathway for L-histidine involves the non-oxidative deamination by the enzyme histidase (also known as histidine ammonia-lyase or HAL) to form trans-urocanic acid. This is the initial and rate-limiting step in the major pathway of histidine degradation.

Alternative Histidine Metabolism in Histidinemia

In individuals with histidinemia, the deficiency of histidase shunts L-histidine into an alternative metabolic route. This pathway is initiated by the transamination of L-histidine with pyruvate, a reaction catalyzed by histidine-pyruvate aminotransferase (also known as alanine-pyruvate aminotransferase)[8]. This enzymatic reaction yields imidazolepyruvic acid and L-alanine.

Subsequently, imidazolepyruvic acid is reduced to imidazolelactic acid by the action of lactate dehydrogenase (LDH) , utilizing NADH as a cofactor[8]. This reaction is analogous to the reduction of pyruvate to lactate.

The following diagram illustrates the normal and alternative metabolic pathways of histidine.

Histidine_Metabolism Histidine L-Histidine Urocanic_Acid trans-Urocanic Acid Histidine->Urocanic_Acid Histidase (Normal Pathway) Imidazolepyruvic_Acid Imidazolepyruvic Acid Histidine->Imidazolepyruvic_Acid Histidine-Pyruvate Aminotransferase (Alternative Pathway) Imidazolelactic_Acid Imidazolelactic Acid Imidazolepyruvic_Acid->Imidazolelactic_Acid Lactate Dehydrogenase (NADH -> NAD+)

Figure 1: Metabolic pathways of L-histidine.

Quantitative Data

The accumulation of histidine and its metabolites is a key diagnostic feature of histidinemia. The following tables summarize relevant quantitative data.

AnalyteNormal RangeHistidinemia RangeUnitsReference(s)
Plasma Histidine70-120290-1,420µM[5][9]
Urinary HistidineVariableMarkedly Elevated-[5][6]
Urinary Imidazolepyruvic AcidNot typically detectedPresent in excessive amounts-[5]
Urinary Imidazolelactic Acid Variable, low levelsExcreted in excessive amounts -[5]
Urinary Imidazoleacetic AcidVariableExcreted in excessive amounts-[5][7]
Urinary Nτ-methylhistamineLowerHigher-[7]

Table 1: Concentration of Histidine and its Metabolites in Normal vs. Histidinemia Patients.

EnzymeSubstrateKmVmaxReference(s)
Histidine-Pyruvate AminotransferaseL-Histidine--[8]
Pyruvate--[8]
Lactate DehydrogenasePyruvate0.052 - 0.260 (species dependent)-[3]
Imidazolepyruvic AcidData not availableData not available

Experimental Protocols

Isolation of Imidazolelactic Acid from Urine (Conceptual Protocol based on historical methods)

This protocol is a conceptual representation based on early chromatographic techniques for the isolation of amino acid metabolites from urine.

  • Sample Preparation: Collect a 24-hour urine sample and store it at 4°C.

  • Initial Filtration: Filter the urine sample to remove any particulate matter.

  • Ion-Exchange Chromatography:

    • Prepare a cation-exchange chromatography column (e.g., Dowex 50).

    • Acidify the urine sample to a pH of approximately 2-3 with HCl.

    • Load the acidified urine onto the column.

    • Wash the column with deionized water to remove neutral and anionic compounds.

    • Elute the amino acids and other cationic compounds with a gradient of increasing ammonia concentration.

  • Paper Chromatography:

    • Concentrate the fractions containing imidazole compounds under reduced pressure.

    • Spot the concentrated fractions onto chromatography paper.

    • Develop the chromatogram using a suitable solvent system (e.g., butanol-acetic acid-water).

    • Visualize the spots using a reagent specific for imidazole compounds, such as diazotized sulfanilic acid (Pauly's reagent), which produces a characteristic color. Imidazolelactic acid will appear as a distinct spot.

  • Elution and Characterization:

    • Excise the spot corresponding to imidazolelactic acid.

    • Elute the compound from the paper using an appropriate solvent.

    • Further characterization can be performed using techniques like UV spectroscopy.

The following diagram outlines a general workflow for the isolation of imidazolelactic acid from a urine sample.

Isolation_Workflow Urine_Sample 24-hour Urine Sample Filtration Filtration Urine_Sample->Filtration Ion_Exchange Cation-Exchange Chromatography Filtration->Ion_Exchange Fraction_Collection Fraction Collection Ion_Exchange->Fraction_Collection Paper_Chromatography Paper Chromatography Fraction_Collection->Paper_Chromatography Visualization Visualization with Pauly's Reagent Paper_Chromatography->Visualization Elution Elution of Imidazolelactic Acid Spot Visualization->Elution Characterization Characterization (e.g., UV-Vis) Elution->Characterization

Figure 2: Workflow for the isolation of imidazolelactic acid.
Quantification of Imidazolelactic Acid by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is based on modern analytical methods for the separation and quantification of organic acids in biological fluids.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (for buffer preparation).

    • Phosphoric acid (for pH adjustment).

    • Imidazolelactic acid standard.

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium phosphate buffer.

    • Adjust the pH to 2.5 with phosphoric acid.

    • The mobile phase can be an isocratic mixture of the phosphate buffer and acetonitrile (e.g., 95:5 v/v).

  • Sample Preparation:

    • Centrifuge the urine sample to remove particulates.

    • Dilute the supernatant 1:10 with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 30°C.

    • UV detection wavelength: 210 nm.

  • Quantification:

    • Prepare a series of standard solutions of imidazolelactic acid of known concentrations.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared urine sample and determine the peak area for imidazolelactic acid.

    • Calculate the concentration of imidazolelactic acid in the urine sample using the calibration curve.

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for imidazolelactic acid, which is crucial for its identification and characterization.

TechniquePredicted DataSource
¹H NMR (100 MHz, D₂O)δ 3.25 (dd, 1H), 3.40 (dd, 1H), 4.35 (dd, 1H), 7.10 (s, 1H), 7.80 (s, 1H)[4]
¹³C NMR (100 MHz, D₂O)δ 40.5, 70.0, 120.0, 130.0, 138.0, 180.0[4]
Mass Spectrometry (Predicted LC-MS/MS, Positive QTOF)20V: m/z 157.06 (M+H)⁺, 111.04, 95.05, 81.0440V: m/z 157.06 (M+H)⁺, 111.04, 95.05, 81.04, 68.04[4]
FTIR (Predicted)~3400-2400 cm⁻¹: O-H stretch (carboxylic acid), N-H stretch~1720 cm⁻¹: C=O stretch (carboxylic acid)~1600-1450 cm⁻¹: C=C and C=N stretching (imidazole ring)~1200-1000 cm⁻¹: C-O stretchGeneral spectral data for similar compounds

Table 3: Predicted Spectroscopic Data for Imidazolelactic Acid.

Conclusion

Imidazolelactic acid, a once obscure metabolite, rose to prominence with the discovery of histidinemia. Its history is a testament to the intricate nature of metabolic pathways and the importance of identifying and characterizing metabolites in understanding inborn errors of metabolism. The analytical techniques for its detection have evolved from paper chromatography to sophisticated HPLC and mass spectrometry methods, enabling precise quantification in clinical and research settings. This guide provides a foundational understanding of imidazolelactic acid, serving as a valuable resource for professionals in the fields of metabolic research, clinical diagnostics, and drug development who may encounter this important biomolecule in their work. Further research into the specific kinetics of the enzymes involved in its formation could provide deeper insights into the pathophysiology of histidinemia and potentially inform therapeutic strategies.

References

An In-depth Technical Guide on the Natural Occurrence of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as (S)-imidazole-4-lactic acid, is a naturally occurring metabolite derived from the essential amino acid L-histidine. This organic compound is found across various biological kingdoms, from microorganisms to plants and mammals, including humans. Its presence in human biological fluids such as urine and blood has prompted investigations into its physiological and pathological significance.[1] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural occurrence, biosynthesis, metabolism, and analytical methodologies for this compound. Furthermore, it explores its potential, though not yet fully elucidated, role in cellular signaling pathways.

Natural Occurrence

This compound has been identified in a diverse range of organisms. In humans, it is a normal constituent of urine, and its concentration can fluctuate under different physiological and pathological conditions.[1] For instance, urinary levels have been observed to increase during pregnancy and in individuals with folic acid or vitamin B12 deficiencies.[1] Histidine loading also leads to a transient increase in its excretion.[1] Beyond humans, this metabolite has been detected in various species, highlighting its conserved role in metabolism.

Table 1: Quantitative Data on the Occurrence of this compound

Biological Source/OrganismSample TypeConcentration/AbundanceReference
Homo sapiens (Human)UrineNormal component, variable amounts. 3-fold increase during pregnancy.[1]
Homo sapiens (Human)Blood/PlasmaDetected but not quantified.
Rattus norvegicus (Rat)TissuesMetabolite of histidine metabolism.
Bifidobacterium breveCulture SupernatantProduced in co-culture with intestinal epithelial cells.[2][3]
Phaseolus vulgaris (Common Bean)Plant extractsPresence reported.
Escherichia coliMetabolomeIdentified as a metabolite.
Saccharomyces cerevisiaeMetabolomeIdentified as a metabolite.
Drosophila melanogasterMetabolomeIdentified as a metabolite.

Note: Specific quantitative concentration ranges are not widely available in the literature and vary significantly based on physiological conditions.

Biosynthesis and Metabolism

This compound is a product of L-histidine metabolism. The primary pathway involves the transamination of L-histidine to form imidazole-pyruvic acid. This reaction is catalyzed by a histidine-pyruvate aminotransferase. Subsequently, imidazole-pyruvic acid is reduced to this compound. In rat liver, this reduction is believed to be carried out by L-lactate dehydrogenase, demonstrating the integration of amino acid and carbohydrate metabolism pathways.

Histidine_Metabolism L_Histidine L-Histidine Imidazole_Pyruvic_Acid Imidazole-pyruvic acid L_Histidine->Imidazole_Pyruvic_Acid Histidine-pyruvate aminotransferase S_Imidazole_Lactic_Acid (S)-2-hydroxy-3-(1H)-imidazol-4-yl)propanoic acid Imidazole_Pyruvic_Acid->S_Imidazole_Lactic_Acid L-lactate dehydrogenase

Caption: Biosynthetic pathway of this compound from L-histidine.

Experimental Protocols

The analysis of this compound in biological matrices typically involves chromatographic separation coupled with mass spectrometric detection. Below are detailed methodologies for its extraction and quantification.

Quantification in Human Urine and Plasma by LC-MS/MS

This protocol is adapted from general methods for the analysis of small polar molecules in biological fluids.

4.1.1. Sample Preparation

  • Urine:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Dilute the supernatant 1:10 (v/v) with a solution of 50% acetonitrile in water containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Plasma:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (protein precipitation).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C and transfer the supernatant to an autosampler vial.

4.1.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample Dilution Dilution Urine->Dilution Plasma Plasma Sample Protein_Precipitation Protein Precipitation Plasma->Protein_Precipitation Centrifugation1 Centrifugation Dilution->Centrifugation1 Centrifugation2 Centrifugation Protein_Precipitation->Centrifugation2 LC Liquid Chromatography (C18 Column) Centrifugation1->LC Evaporation Evaporation Centrifugation2->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC MS Tandem Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data

Caption: General experimental workflow for the quantification of imidazolelactic acid by LC-MS/MS.

Quantification in Bacterial Culture Supernatant by HPLC-UV

This method is suitable for quantifying the production of this compound by bacteria such as Bifidobacterium breve.[2][3]

4.2.1. Sample Preparation

  • Culture the bacteria in a suitable growth medium.

  • Collect the culture at the desired time point.

  • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • The filtered supernatant can be directly injected or diluted with the mobile phase if the concentration is expected to be high.

4.2.2. HPLC-UV Conditions

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength where the imidazole ring shows absorbance (typically around 210-220 nm).

  • Injection Volume: 20 µL.

  • Quantification: Based on a standard curve prepared with a pure standard of this compound.

Potential Signaling Pathways

The direct involvement of this compound in specific signaling pathways is an area of ongoing research. However, its structural similarity to other signaling molecules and its origin from histidine metabolism suggest potential roles.

One area of interest is its potential to modulate oxidative stress. Studies in rat brain tissue have suggested that it may have dual effects, acting as an antioxidant at high concentrations and a pro-oxidant at lower concentrations. This could hypothetically be mediated through interactions with key regulators of the cellular stress response, such as the Nrf2-Keap1 pathway or MAP kinase pathways, though direct evidence is currently lacking. The imidazole moiety is also known to be involved in various biological signaling processes.

Oxidative_Stress_Hypothesis ILA (S)-2-hydroxy-3-(1H)-imidazol-4-yl)propanoic acid ROS Reactive Oxygen Species (ROS) ILA->ROS Modulates Keap1 Keap1 ROS->Keap1 Inactivates MAPK MAP Kinase Pathways ROS->MAPK Activates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Activates transcription of Antioxidant_Enzymes->ROS Neutralizes Cellular_Response Cellular Stress Response MAPK->Cellular_Response Mediates

Caption: Hypothetical involvement of this compound in oxidative stress signaling.

Conclusion

This compound is a conserved metabolite with a widespread natural occurrence. While its role as an intermediate in histidine metabolism is established, its potential functions in cellular signaling and as a biomarker are still emerging fields of study. The development of robust and sensitive analytical methods, such as those detailed in this guide, is crucial for advancing our understanding of this intriguing molecule. Further research is warranted to elucidate its specific roles in health and disease, which could open new avenues for diagnostic and therapeutic applications.

References

Enzymatic Production of L-β-Imidazolelactic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-β-imidazolelactic acid, a metabolite of L-histidine, is a molecule of growing interest in pharmaceutical research. This technical guide provides a comprehensive overview of its enzymatic production, focusing on a two-step biocatalytic process. This process involves the conversion of L-histidine to imidazole-4-pyruvic acid, followed by the stereoselective reduction to L-β-imidazolelactic acid. This document details the enzymes involved, reaction pathways, experimental protocols, and analytical and purification methods, presenting a complete framework for the laboratory-scale synthesis of this valuable compound.

Introduction

L-β-imidazolelactic acid is a naturally occurring derivative of the amino acid L-histidine. Its biological roles are an active area of investigation, with potential implications in various physiological and pathological processes. The efficient and stereospecific synthesis of L-β-imidazolelactic acid is crucial for advancing this research. Enzymatic synthesis offers a powerful alternative to traditional chemical methods, providing high selectivity under mild reaction conditions. This guide outlines a robust enzymatic approach for the production of L-β-imidazolelactic acid, suitable for implementation in research and development settings.

Enzymatic Synthesis Pathway

The enzymatic production of L-β-imidazolelactic acid from L-histidine is primarily achieved through a two-step cascade reaction. The pathway involves an initial oxidative deamination of L-histidine to its corresponding α-keto acid, imidazole-4-pyruvic acid, which is then reduced to L-β-imidazolelactic acid. A crucial component of this system is the regeneration of the NADH cofactor required for the reduction step.

Step 1: Oxidative Deamination of L-Histidine

The first step involves the conversion of L-histidine to imidazole-4-pyruvic acid. This reaction can be catalyzed by an L-amino acid deaminase (L-AAD). L-AADs are flavin-containing enzymes that catalyze the oxidative deamination of L-amino acids.[1][2][3][4]

Step 2: Reduction of Imidazole-4-pyruvic Acid

The second step is the stereoselective reduction of the keto group of imidazole-4-pyruvic acid to a hydroxyl group, yielding L-β-imidazolelactic acid. This reaction is catalyzed by an L-lactate dehydrogenase (L-LDH), an NADH-dependent enzyme.[5][6]

Cofactor Regeneration

The reduction of imidazole-4-pyruvic acid by L-LDH requires the stoichiometric consumption of NADH. To make the process economically viable, in situ regeneration of NADH from NAD+ is essential. A commonly used and highly efficient system for this purpose is the oxidation of formate to carbon dioxide, catalyzed by formate dehydrogenase (FDH). This reaction is practically irreversible as the gaseous CO2 byproduct is easily removed from the reaction mixture.[7]

The overall enzymatic pathway can be visualized as follows:

Enzymatic_Pathway cluster_step1 Step 1: Oxidative Deamination cluster_step2 Step 2: Reduction cluster_cofactor Cofactor Regeneration L_Histidine L-Histidine Imidazole_4_pyruvic_acid Imidazole-4-pyruvic Acid L_Histidine->Imidazole_4_pyruvic_acid L-Amino Acid Deaminase L_Histidine->Imidazole_4_pyruvic_acid NH3 NH₃ L_beta_Imidazolelactic_acid L-β-Imidazolelactic Acid Imidazole_4_pyruvic_acid->L_beta_Imidazolelactic_acid L-Lactate Dehydrogenase Imidazole_4_pyruvic_acid->L_beta_Imidazolelactic_acid NADH NADH NAD NAD⁺ NADH->NAD NAD->NADH Formate Formate CO2 CO₂ Formate->CO2 Formate Dehydrogenase Coupled_Enzyme_Workflow start Prepare Reaction Mixture (Buffer, L-His, Formate, NAD⁺) add_enzymes Add Enzymes (L-AAD, L-LDH, FDH) start->add_enzymes incubate Incubate at 30-37°C with Agitation add_enzymes->incubate monitor Monitor Progress via HPLC incubate->monitor stop_reaction Stop Reaction (e.g., by acidification or heating) monitor->stop_reaction Reaction Complete purify Purify L-β-Imidazolelactic Acid stop_reaction->purify end Characterize Product purify->end Whole_Cell_Workflow start Cultivate & Induce Engineered E. coli harvest Harvest & Wash Cells start->harvest resuspend Resuspend Cells in Reaction Buffer harvest->resuspend add_substrates Add L-Histidine & Sodium Formate resuspend->add_substrates incubate Incubate at 30-37°C with Agitation add_substrates->incubate monitor Monitor Progress via HPLC (analyze supernatant) incubate->monitor separate Separate Cells from Supernatant monitor->separate Reaction Complete purify Purify L-β-Imidazolelactic Acid from Supernatant separate->purify end Characterize Product purify->end Purification_Workflow start Reaction Mixture centrifuge Centrifugation/ Filtration start->centrifuge supernatant Clarified Supernatant centrifuge->supernatant ion_exchange Anion Exchange Chromatography supernatant->ion_exchange elution Elution with Salt/pH Gradient ion_exchange->elution fractions Collect Fractions elution->fractions analysis Analyze Fractions (e.g., HPLC) fractions->analysis pooling Pool Pure Fractions analysis->pooling desalting Desalting pooling->desalting end Pure L-β-Imidazolelactic Acid desalting->end

References

Structural Elucidation of (S)-Imidazolelactic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Imidazolelactic acid, a metabolite of the essential amino acid L-histidine, is a molecule of significant interest in various biological and pathological processes. Its accurate structural characterization is paramount for understanding its function and for its potential applications in drug development and diagnostics. This technical guide provides a comprehensive overview of the analytical techniques and methodologies required for the complete structural elucidation of (S)-imidazolelactic acid, including its absolute stereochemistry.

Molecular Structure and Properties

(S)-Imidazolelactic acid, systematically named (S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid, possesses the chemical formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . The molecule features a hydroxyl group, a carboxylic acid, and an imidazole ring, with a single chiral center at the C2 position of the propanoic acid chain, conferring it optical activity.

Workflow for Structural Elucidation of (S)-Imidazolelactic Acid

G cluster_synthesis Synthesis / Isolation cluster_spectroscopy Spectroscopic Analysis cluster_chiroptical Chiroptical Analysis cluster_elucidation Structural Confirmation Synthesis Enantioselective Synthesis or Chiral Resolution NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS Polarimetry Polarimetry Synthesis->Polarimetry CD Circular Dichroism Synthesis->CD Isolation Isolation from Natural Sources Isolation->NMR Isolation->MS Isolation->Polarimetry Isolation->CD Structure Final Structure of (S)-Imidazolelactic Acid NMR->Structure Connectivity MS->Structure Molecular Formula & Fragmentation Polarimetry->Structure Optical Activity CD->Structure Absolute Stereochemistry G M_H [M+H]⁺ (m/z 157.0608) M_H2O [M-H₂O+H]⁺ (m/z 139.0502) M_H->M_H2O - H₂O M_COOH [M-COOH+H]⁺ (m/z 112.0658) M_H->M_COOH - COOH Imidazole Imidazole Fragment (m/z 81.0447) M_H->Imidazole Side-chain cleavage

An In-depth Technical Guide to the Safety and Toxicity Profile of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with institutional and regulatory safety guidelines.

Executive Summary

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as imidazolelactic acid, is a metabolite and structural analog of the amino acid L-histidine. Its presence in biological systems and potential applications in research and development necessitate a thorough understanding of its safety and toxicity profile. This guide provides a comprehensive overview of the known hazards associated with this compound, drawing upon available data and the toxicological profile of its core chemical moiety, imidazole. Due to a lack of specific quantitative toxicity studies on this compound, this document also details the standard experimental protocols required to fully characterize its toxicological properties.

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

Hazard ClassHazard StatementGHS CodeSignal Word
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319Warning
Specific Target Organ Toxicity - Single ExposureMay cause respiratory irritationH335Warning
Acute Toxicity, OralHarmful if swallowedH302Warning

Note: The H302 classification is reported by some but not all sources.

Precautionary Statements: Standard handling precautions for an irritant powder should be followed, including avoiding inhalation of dust, and preventing contact with skin and eyes by using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[1]

Toxicological Profile

A comprehensive review of publicly available toxicological literature reveals a significant data gap for this compound. No specific acute toxicity studies (e.g., LD50, LC50), repeat-dose toxicity studies, or studies on carcinogenicity, genotoxicity, and reproductive toxicity for this specific compound were identified. Therefore, to provide a preliminary assessment of potential hazards, the toxicological profile of the imidazole moiety is summarized below.

3.1 Acute Toxicity

No oral, dermal, or inhalation LD50/LC50 values are available for this compound. However, data for the parent imidazole ring provides an indication of its potential acute toxicity.

CompoundRouteSpeciesLD50Reference
ImidazoleOralRat220 - 970 mg/kg bw[2]

3.2 Skin and Eye Irritation

The GHS classification of this compound as a skin and eye irritant is consistent with the known properties of imidazole, which is classified as corrosive to the skin and capable of causing serious eye damage.[3] In vitro skin irritation studies have also classified imidazole as a severe irritant.[4]

3.3 Genotoxicity

No specific genotoxicity data for this compound was found. However, studies on imidazole and its primary metabolites have shown no evidence of mutagenicity in the Ames test or genotoxicity in the UDS (Unscheduled DNA Synthesis) assay.[5] This suggests that the imidazole core of the molecule is unlikely to be a mutagenic hazard.[5]

3.4 Carcinogenicity

There is no data to suggest that this compound is carcinogenic. Imidazole and its metabolites have not been identified as carcinogens by major regulatory bodies.[3]

3.5 Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound have been reported. It is noteworthy that some imidazole derivatives have been associated with reproductive toxicity.[6]

Experimental Protocols for Toxicological Assessment

To establish a comprehensive safety profile for this compound, a battery of standard toxicological tests should be conducted. The following sections detail the methodologies for key assays based on OECD guidelines.

4.1 Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with a small number of animals per step.

  • Principle: The method assigns a substance to a toxicity class based on the mortality and morbidity observed after sequential administration of fixed dose levels.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered by gavage to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step determines the next step:

      • If mortality is observed in two or three animals, the substance is assigned to that toxicity class, and testing is stopped.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no animals die, the next higher dose level is administered to a new group of three animals.

  • Endpoint: Classification of the substance into a GHS acute toxicity category.

start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Administer to 3 Animals start->dose1 observe1 Observe for 14 Days dose1->observe1 eval1 Evaluate Mortality observe1->eval1 stop_toxic Stop: Classify as Toxic eval1->stop_toxic 2 or 3 Deaths retest Retest at Same Dose (3 more animals) eval1->retest 1 Death dose2 Administer Higher Dose (e.g., 2000 mg/kg) to 3 New Animals eval1->dose2 0 Deaths retest->observe1 observe2 Observe for 14 Days dose2->observe2 eval2 Evaluate Mortality observe2->eval2 eval2->stop_toxic ≥ 1 Death stop_nontoxic Stop: Classify as Low Toxicity eval2->stop_nontoxic 0 Deaths

Workflow for OECD 423 Acute Oral Toxicity Test.

4.2 In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Skin irritation potential is predicted based on the reduction in cell viability following exposure.

  • Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • Tissues are incubated for a defined exposure period (e.g., 60 minutes).

    • After exposure, the tissues are rinsed and transferred to fresh medium for a post-incubation period (e.g., 42 hours).

    • Cell viability is assessed using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and measured spectrophotometrically.

  • Endpoint: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

start Prepare Reconstructed Human Epidermis (RhE) Tissues apply Apply Test Substance, Positive Control, & Negative Control start->apply expose Incubate for Exposure Period (60 min) apply->expose rinse Rinse and Transfer to Fresh Medium expose->rinse post_incubate Post-incubation Period (42 hours) rinse->post_incubate mtt MTT Assay (3 hours) post_incubate->mtt extract Extract Formazan mtt->extract measure Measure Absorbance (OD at 570 nm) extract->measure calculate Calculate % Viability measure->calculate irritant Classify as Irritant calculate->irritant Viability ≤ 50% non_irritant Classify as Non-Irritant calculate->non_irritant Viability > 50%

Workflow for OECD 439 In Vitro Skin Irritation Test.

4.3 Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[7][8] These bacteria cannot grow in a medium lacking the specific amino acid. The test measures the ability of a substance to cause reverse mutations (reversions), which restore the bacteria's ability to synthesize the required amino acid, allowing them to form colonies.[8]

  • Test System: At least five strains of bacteria are typically used, including those that detect base-pair substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., S. typhimurium TA98, TA1537).

  • Procedure:

    • The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Endpoint: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control, for at least one tester strain.

cluster_s9_neg Without Metabolic Activation (-S9) cluster_s9_pos With Metabolic Activation (+S9) start Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) mix_neg Mix Bacteria + Test Substance + Top Agar start->mix_neg mix_pos Mix Bacteria + Test Substance + S9 Mix + Top Agar start->mix_pos plate_neg Pour on Minimal Agar Plate mix_neg->plate_neg incubate_neg Incubate at 37°C (48-72 hours) plate_neg->incubate_neg count Count Revertant Colonies incubate_neg->count plate_pos Pour on Minimal Agar Plate mix_pos->plate_pos incubate_pos Incubate at 37°C (48-72 hours) plate_pos->incubate_pos incubate_pos->count analyze Analyze Data count->analyze mutagenic Positive for Mutagenicity analyze->mutagenic Dose-dependent, ≥2-fold increase non_mutagenic Negative for Mutagenicity analyze->non_mutagenic No significant increase

Workflow for OECD 471 Ames Test.

4.4 In Vitro Micronucleus Test (OECD Guideline 487)

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).

  • Test System: Mammalian cell lines (e.g., CHO, TK6) or primary human lymphocytes.

  • Procedure:

    • Cell cultures are exposed to the test substance at several concentrations, with and without S9 metabolic activation.

    • The exposure period is typically 3-6 hours, followed by a recovery period that allows for at least 1.5-2 normal cell cycles.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

start Prepare Mammalian Cell Cultures (e.g., CHO, TK6) expose Expose Cells to Test Substance (with and without S9) start->expose add_cytoB Add Cytochalasin B (to block cytokinesis) expose->add_cytoB incubate Incubate for Recovery Period (1.5-2 cell cycles) add_cytoB->incubate harvest Harvest, Fix, and Stain Cells incubate->harvest score Microscopic Analysis: Score Micronuclei in Binucleated Cells harvest->score analyze Statistical Analysis score->analyze positive Positive for Genotoxicity analyze->positive Significant, dose-dependent increase in micronuclei negative Negative for Genotoxicity analyze->negative No significant increase

Workflow for OECD 487 In Vitro Micronucleus Test.

Metabolism and Potential Toxicological Pathways

The metabolism of this compound has not been extensively studied. However, research on related compounds provides some insight. Imidazolelactic acid is a known metabolite in rats and a normal component of human urine.[9][10] Its excretion can increase after a histidine load, indicating it is part of the histidine metabolism pathway.[10] The metabolism of the imidazole ring itself can proceed through oxidation to form hydantoin and hydantoic acid, which are then excreted.[2][4] These metabolites have been shown to be non-mutagenic.[5]

Histidine L-Histidine ILA (S)-2-hydroxy-3-(1H-imidazol-4-yl) propanoic acid (Imidazolelactic Acid) Histidine->ILA Transamination & Reduction Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Excretion Urinary Excretion ILA->Excretion

Simplified relationship in Histidine metabolism.

Conclusion and Recommendations

The available data indicates that this compound should be handled as a hazardous substance that can cause skin, eye, and respiratory irritation, and may be harmful if swallowed. While the imidazole core does not appear to be mutagenic, the lack of comprehensive toxicological data for the entire molecule necessitates a cautious approach.

For any application involving significant human exposure, it is strongly recommended that a full suite of toxicological studies be conducted to properly characterize the safety profile of this compound. This should include, at a minimum:

  • Acute toxicity testing (oral, dermal, inhalation).

  • In vitro genotoxicity screening (Ames test and micronucleus assay).

  • Skin and eye irritation/corrosion testing.

  • Repeat-dose toxicity studies to identify potential target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

Such data is critical for accurate risk assessment and ensuring the safety of researchers and end-users.

References

Methodological & Application

Application Note: Quantification of (S)-Imidazolelactic Acid in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantification of (S)-imidazolelactic acid in human plasma samples. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals engaged in metabolomics, clinical research, and pharmacokinetic studies where the quantification of (S)-imidazolelactic acid is of interest.

Introduction

(S)-Imidazolelactic acid is a metabolite in the histidine metabolism pathway.[1] Histidine is converted to imidazole-pyruvic acid, which is then reduced to form (S)-imidazolelactic acid.[1] Alterations in the levels of metabolites within this pathway may be indicative of certain metabolic disorders or disease states. Accurate and reliable quantification of (S)-imidazolelactic acid in biological matrices such as plasma is crucial for understanding its physiological and pathological roles. UPLC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance endogenous metabolites in complex biological samples.

Experimental

Materials and Reagents
  • (S)-Imidazolelactic acid standard (Sigma-Aldrich or equivalent)

  • (S)-Imidazolelactic acid-¹³C₃,¹⁵N₂ labeled internal standard (IS) (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Acetonitrile, LC-MS grade (Fisher Scientific or equivalent)

  • Formic acid, LC-MS grade (Fisher Scientific or equivalent)

  • Water, LC-MS grade (Fisher Scientific or equivalent)

  • Human plasma (BioIVT or equivalent)

Sample Preparation

A protein precipitation method is utilized for the extraction of (S)-imidazolelactic acid from plasma samples.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC I-Class or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Waters) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Elution:

Time (min)%A%B
0.0982
2.0982
2.11090
3.01090
3.1982
4.0982

Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
(S)-Imidazolelactic acid157.1111.12015
(S)-Imidazolelactic acid-IS162.1116.12015

Note: The MRM transitions provided are representative and should be optimized for the specific instrument used.

Results and Discussion

The described UPLC-MS/MS method provides a selective and sensitive approach for the quantification of (S)-imidazolelactic acid in human plasma. The chromatographic conditions ensure good peak shape and resolution from endogenous interferences.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables summarize representative quantitative data for the validation of this assay.

Table 1: Calibration Curve for (S)-Imidazolelactic Acid

Concentration (ng/mL)Accuracy (%)Precision (%CV)
198.55.2
5101.24.1
10102.53.5
5099.82.8
10097.62.1
500100.91.9
1000101.51.5
Calibration range: 1-1000 ng/mL, r² > 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8103.27.5101.8
Low35.198.76.299.5
Mid753.9101.54.8100.9
High7502.599.13.198.4
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal value.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low392.596.8
High75095.198.2
Acceptance criteria: Consistent and reproducible recovery and minimal matrix effect.

Visualizations

G cluster_pathway Histidine Metabolism Pathway Histidine Histidine Imidazolepyruvic_acid Imidazolepyruvic acid Histidine->Imidazolepyruvic_acid Transaminase Imidazolelactic_acid (S)-Imidazolelactic acid Imidazolepyruvic_acid->Imidazolelactic_acid Reduction

Caption: Metabolic pathway of (S)-imidazolelactic acid from histidine.

G cluster_workflow Experimental Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for plasma sample preparation and analysis.

Conclusion

The UPLC-MS/MS method described provides a robust and reliable tool for the quantitative analysis of (S)-imidazolelactic acid in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput applications in clinical and research settings. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as imidazolelactic acid, in biological matrices such as plasma and urine. Imidazolelactic acid is a metabolite of histidine and its quantification is relevant in various fields of biomedical research, including metabolic disorders. The protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a polar organic compound derived from the metabolism of histidine.[1] Accurate and precise measurement of this analyte in biological fluids is crucial for understanding its physiological and pathological roles. LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of low-abundance metabolites in complex biological samples.[2] This document provides a comprehensive protocol for the analysis of imidazolelactic acid, catering to researchers, scientists, and professionals in drug development.

Experimental Protocols

Sample Preparation (Human Plasma)

A simple protein precipitation method is recommended for the extraction of imidazolelactic acid from plasma.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C (optional, for concentration).

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Due to the polar nature of imidazolelactic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique. A reversed-phase method using a polar-embedded column can also be considered as an alternative.

HILIC Method:

ParameterCondition
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B (0-1 min), linear ramp to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1 min), re-equilibrate for 2 min.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.

MS Parameters (based on a closely related compound, imidazole propionate): [4]

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 150 L/hr

MRM Transitions (Proposed):

The exact MRM transitions for this compound should be optimized by infusing a standard solution of the analyte. Based on its structure (MW: 156.14), the protonated precursor ion [M+H]+ is expected at m/z 157.1. Likely product ions would result from the loss of water (-18 Da) and/or the carboxylic acid group (-46 Da). The fragmentation of the imidazole ring can also yield characteristic product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound157.1To be determined50To be optimized
157.1To be determined50To be optimized
Internal Standard (IS)To be determinedTo be determined50To be optimized

It is recommended to select at least two product ions for each analyte for confident identification and quantification.

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values should be established during method validation.

ParameterExpected Range
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery (%) 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant reconstitution Evaporate & Reconstitute supernatant->reconstitution injection Inject into LC-MS/MS reconstitution->injection hilic HILIC Separation injection->hilic esi ESI+ Ionization hilic->esi mrm MRM Detection esi->mrm integration Peak Integration mrm->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of imidazolelactic acid.

signaling_pathway cluster_metabolism Histidine Metabolism histidine L-Histidine urocanic_acid Urocanic Acid histidine->urocanic_acid Histidase imidazolepyruvic_acid Imidazolepyruvic Acid histidine->imidazolepyruvic_acid Histidine Aminotransferase imidazolonepropionic_acid Imidazolonepropionic Acid urocanic_acid->imidazolonepropionic_acid Urocanase glutamate Glutamate imidazolonepropionic_acid->glutamate imidazolelactic_acid This compound imidazolepyruvic_acid->imidazolelactic_acid Imidazolepyruvic Acid Reductase

Caption: Simplified metabolic pathway of L-Histidine leading to imidazolelactic acid.

Discussion

This application note provides a robust starting point for the development of a validated LC-MS/MS method for the quantification of this compound. The choice between HILIC and reversed-phase chromatography will depend on the specific requirements of the study and the available instrumentation. HILIC is generally preferred for highly polar analytes as it can provide better retention and separation from other polar matrix components.

Method validation should be performed according to established guidelines and should include assessments of linearity, accuracy, precision, selectivity, and matrix effects. The stability of imidazolelactic acid in the target biological matrix should also be evaluated under different storage conditions to ensure sample integrity.[5][6] For long-term storage, temperatures of -80°C are recommended.[5]

The proposed MRM transitions should be confirmed and optimized for the specific mass spectrometer being used. This involves infusing a standard solution of the analyte and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy for each transition should then be optimized to maximize signal intensity.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological samples. The detailed protocols for sample preparation and chromatographic and mass spectrometric conditions will enable researchers to develop and validate a robust analytical method for their specific research needs.

References

Synthesis of L-β-Imidazolelactic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-β-imidazolelactic acid is a valuable chiral building block and a metabolite of the essential amino acid L-histidine. Its structure, featuring both a hydroxyl group and an imidazole ring, makes it a significant precursor in the synthesis of various pharmaceutical compounds and natural products. The stereochemistry at the α-carbon is crucial for the biological activity of its downstream products. This document provides a detailed protocol for the chemical synthesis of L-β-imidazolelactic acid from the readily available starting material, L-histidine, via a diazotization reaction. This method offers a cost-effective and straightforward approach to producing this important molecule.

Data Presentation

The following table summarizes the key quantitative data for L-β-imidazolelactic acid.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃[1]
Molecular Weight 156.14 g/mol [1]
Appearance White to off-white solidGeneral
Purity (Typical) >95% (after purification)Estimated
Expected Yield 60-75%Estimated
Storage Temperature 2-8°CGeneral

Experimental Protocol

This protocol details the synthesis of L-β-imidazolelactic acid from L-histidine. The procedure involves the diazotization of the primary amine of L-histidine, followed by hydrolysis to yield the corresponding α-hydroxy acid.

Materials and Equipment:

  • L-Histidine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Preparation of the Amino Acid Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.75 g (0.05 mol) of L-histidine in 100 mL of 1 M sulfuric acid.

    • Stir the mixture at room temperature until the L-histidine is completely dissolved.

  • Diazotization Reaction:

    • Cool the reaction flask to 0-5 °C using an ice-water bath. It is critical to maintain this temperature throughout the addition of sodium nitrite to minimize side reactions.[2]

    • In a separate beaker, prepare a solution of 5.18 g (0.075 mol) of sodium nitrite in 20 mL of deionized water.

    • Transfer the sodium nitrite solution to a dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred L-histidine solution over a period of approximately 60-90 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.[2]

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in a separate flask.

    • Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

  • Purification and Characterization:

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude L-β-imidazolelactic acid as a solid or semi-solid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its structure and purity.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Diazotization cluster_2 Work-up cluster_3 Purification & Characterization A Dissolve L-Histidine in H₂SO₄ B Cool to 0-5°C A->B C Dropwise addition of NaNO₂ solution B->C D Stir at 0-5°C, then warm to RT C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Evaporate Solvent G->H I Recrystallization / Chromatography H->I J Characterize Product I->J

Caption: Workflow for the synthesis of L-β-imidazolelactic acid.

Reaction Mechanism

G cluster_0 Diazotization of L-Histidine L_Histidine L-Histidine Diazonium_Salt Diazonium Salt Intermediate L_Histidine->Diazonium_Salt NaNO₂, H₂SO₄, 0-5°C L_Imidazolelactic_Acid L-β-Imidazolelactic Acid Diazonium_Salt->L_Imidazolelactic_Acid H₂O, -N₂

Caption: Chemical transformation of L-histidine to L-β-imidazolelactic acid.

References

Application Notes and Protocols for In Vitro Evaluation of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is a derivative of the amino acid histidine.[1] Its biological activity in various in vitro cell culture systems is of interest for drug discovery and development. These application notes provide detailed protocols for evaluating the cytotoxic, anti-proliferative, and potential mechanistic effects of this compound on cancer cell lines. The following sections describe standard assays for assessing cell viability, apoptosis, cell cycle progression, and a potential target-specific pathway.

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for this compound is under investigation, a potential area of interest is its effect on signal transducer and activator of transcription 3 (STAT3) signaling. The STAT3 pathway is a critical mediator of cytokine and growth factor signaling and is often dysregulated in cancer.[2] The following diagram illustrates a simplified STAT3 signaling cascade, which represents a plausible target for novel therapeutic agents.

STAT3_Pathway Ligand Cytokine/Growth Factor Receptor Cell Surface Receptor Ligand->Receptor Binding JAK Janus Kinase (JAK) Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Nucleus->DNA Binding TargetGene Target Gene Expression (e.g., c-myc, survivin) DNA->TargetGene Transcription Compound (S)-2-hydroxy-3- (1H-imidazol-4-yl)propanoic acid Compound->pSTAT3 Inhibition?

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Experimental Protocols

The following protocols are foundational and may require optimization for specific cell lines.

Cell Viability Assays (MTT and XTT)

Cell viability assays are crucial for determining the cytotoxic effects of a compound.[3] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Measurement Seed Seed cells in 96-well plate Incubate1 Incubate 24h (attachment) Seed->Incubate1 Treat Add compound (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddReagent Add MTT or XTT reagent Incubate2->AddReagent Incubate3 Incubate 1-4h AddReagent->Incubate3 Solubilize Add solubilization solution (MTT only) Incubate3->Solubilize Read Read absorbance Solubilize->Read

Caption: General workflow for MTT/XTT cell viability assays.

a. MTT Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

b. XTT Assay Protocol

The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[3]

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of around 660 nm.[3]

Data Presentation: Cell Viability

Concentration (µM)% Viability (MTT, 48h)% Viability (XTT, 48h)
0 (Vehicle Control)100 ± 4.5100 ± 5.2
198.2 ± 3.199.1 ± 4.8
1085.7 ± 5.688.3 ± 6.1
5052.1 ± 4.955.4 ± 5.3
10025.3 ± 3.828.9 ± 4.2
2505.8 ± 2.17.2 ± 2.5

Data are presented as mean ± standard deviation and are hypothetical.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[6][7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the cell viability protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.[7]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[7]

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[7]

  • Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Apoptosis

Concentration (µM)Caspase-3/7 Activity (RLU)Fold Change vs. Control
0 (Vehicle Control)15,234 ± 1,2871.0
1018,987 ± 2,1041.2
5065,432 ± 5,8764.3
100128,765 ± 11,9878.5

RLU = Relative Luminescence Units. Data are hypothetical.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for 24 or 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 500 x g for 5 minutes.[8]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.[9]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.[8][10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the samples using a flow cytometer.

Data Presentation: Cell Cycle Analysis

Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)65.4 ± 3.220.1 ± 2.514.5 ± 1.8
5075.8 ± 4.112.5 ± 1.911.7 ± 1.5
10082.1 ± 3.88.3 ± 1.49.6 ± 1.2

Data are hypothetical and represent a G1 phase arrest.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 in response to an inhibitor.[11][12]

  • Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[11]

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with this compound for a designated pre-incubation period.

  • Stimulation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.[12]

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

Data Presentation: STAT3 Reporter Assay

Concentration (µM)Normalized Luciferase Activity% Inhibition
0 (Stimulated Control)1.00 ± 0.080
100.82 ± 0.0618
500.45 ± 0.0555
1000.21 ± 0.0379

Data are hypothetical.

Summary and Further Studies

The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The hypothetical data suggests that this compound may induce cytotoxicity, promote apoptosis, cause cell cycle arrest, and potentially inhibit the STAT3 signaling pathway.

Further investigations should include:

  • Western blotting to confirm the inhibition of STAT3 phosphorylation and the expression levels of downstream target proteins.

  • In vitro kinase assays to determine if the compound directly inhibits JAKs or other upstream kinases.

  • Evaluation in a broader panel of cell lines to assess selectivity.

  • In vivo studies in appropriate animal models to determine efficacy and safety.

References

Animal Models for Studying the Effects of L-β-imidazolelactic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the physiological and pathological effects of L-β-imidazolelactic acid, a metabolite of the essential amino acid L-histidine. Given the limited direct in vivo research on this specific metabolite, this document synthesizes information from studies on histidine metabolism, related metabolic disorders, and the known biological activities of similar compounds to propose relevant animal models and detailed experimental protocols.

L-β-imidazolelactic acid is a key intermediate in an alternative pathway of L-histidine catabolism, which becomes more prominent in conditions of high histidine levels, such as the genetic disorder histidinemia.[1][2] Understanding the in vivo effects of L-β-imidazolelactic acid is crucial for elucidating its potential roles in physiology and disease, including its impact on neurological function, muscle metabolism, and exercise performance.

Recommended Animal Models

The choice of animal model will depend on the specific research question. Below are recommendations for key research areas:

1. Neurological Effects:

  • Wistar Rats: This strain is a good general-purpose model for toxicological and pharmacological studies. A study on the in vitro effects of L-β-imidazolelactic acid on oxidative stress utilized the cerebral cortex of 30-day-old Wistar rats.[2] This model can be adapted for in vivo studies to assess behavioral changes, motor coordination, and cognitive function following administration of L-β-imidazolelactic acid.

  • Histidinemic Mouse Model: A mouse model with a genetic deficiency in the histidase enzyme, leading to elevated levels of histidine and its metabolites, including imidazolelactic acid, is available.[3][4] This model is invaluable for studying the chronic effects of endogenously elevated L-β-imidazolelactic acid on the central nervous system.

2. Muscle Metabolism and Performance:

  • C57BL/6 Mice: This is a widely used inbred strain for studies on metabolism, exercise physiology, and muscle biology.[5] Their well-characterized genetics and physiology make them suitable for investigating the impact of L-β-imidazolelactic acid on muscle mass, strength, endurance, and underlying metabolic pathways.

  • Models of Muscle Atrophy: To study the potential therapeutic effects of L-β-imidazolelactic acid on muscle wasting, models of disuse atrophy (e.g., hindlimb suspension) or chemically induced atrophy can be employed in mice or rats.

3. Metabolic Studies:

  • Sprague-Dawley Rats: This outbred strain is frequently used in metabolic and nutritional research, including studies on amino acid metabolism.[6] They are a robust model for investigating the systemic metabolic consequences of L-β-imidazolelactic acid administration.

Data Presentation: Summary of Expected Quantitative Data

The following tables outline key quantitative data that should be collected and analyzed in studies investigating the effects of L-β-imidazolelactic acid.

Table 1: Neurological and Behavioral Parameters

ParameterAnimal ModelExperimental Group(s)Control Group(s)Method of Measurement
Locomotor ActivityWistar Rat, C57BL/6 MouseL-β-imidazolelactic acidVehicleOpen Field Test
Motor CoordinationWistar Rat, C57BL/6 MouseL-β-imidazolelactic acidVehicleRotarod Test
Cognitive FunctionWistar Rat, C57BL/6 MouseL-β-imidazolelactic acidVehicleMorris Water Maze, Y-Maze
Anxiety-like BehaviorWistar Rat, C57BL/6 MouseL-β-imidazolelactic acidVehicleElevated Plus Maze
Brain Oxidative StressWistar RatL-β-imidazolelactic acidVehicleMeasurement of TBARS, SOD, CAT, GPx

Table 2: Muscle Physiology and Performance Parameters

ParameterAnimal ModelExperimental Group(s)Control Group(s)Method of Measurement
Grip StrengthC57BL/6 MouseL-β-imidazolelactic acidVehicleGrip Strength Meter
Endurance CapacityC57BL/6 MouseL-β-imidazolelactic acidVehicleTreadmill Exhaustion Test
Muscle MassC57BL/6 Mouse, Sprague-Dawley RatL-β-imidazolelactic acidVehicleWet weight of dissected muscles
Muscle Fiber SizeC57BL/6 MouseL-β-imidazolelactic acidVehicleHistological analysis (H&E staining)
In situ Muscle ContractionC57BL/6 MouseL-β-imidazolelactic acidVehicleElectrophysiological stimulation

Table 3: Metabolic and Biochemical Parameters

ParameterAnimal ModelExperimental Group(s)Control Group(s)Method of Measurement
Plasma L-β-imidazolelactic acidAll modelsL-β-imidazolelactic acidVehicleLC-MS/MS
Plasma HistidineAll modelsL-β-imidazolelactic acidVehicleAmino Acid Analyzer, LC-MS/MS
Blood GlucoseAll modelsL-β-imidazolelactic acidVehicleGlucometer
Plasma LactateAll modelsL-β-imidazolelactic acidVehicleLactate Analyzer
Plasma AmmoniaSprague-Dawley RatL-β-imidazolelactic acidVehicleEnzymatic Assay
Liver and Muscle GlycogenC57BL/6 Mouse, Sprague-Dawley RatL-β-imidazolelactic acidVehicleBiochemical Assay

Experimental Protocols

Protocol 1: Acute Administration of L-β-imidazolelactic Acid in Rodents

Objective: To assess the acute dose-dependent effects of L-β-imidazolelactic acid on behavioral and physiological parameters.

Materials:

  • L-β-imidazolelactic acid (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) as vehicle

  • Wistar rats or C57BL/6 mice (age and sex-matched)

  • Animal balance

  • Injection syringes and needles (appropriate gauge for the route of administration)

  • Behavioral testing apparatus (e.g., open field arena, rotarod)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Preparation of Dosing Solution: Dissolve L-β-imidazolelactic acid in the vehicle to the desired concentrations. Ensure the pH is adjusted to physiological range (7.2-7.4) if necessary.

  • Dosing:

    • Route of Administration: Intraperitoneal (IP) injection is a common and effective route for acute studies.[7] Oral gavage can also be used.[8]

    • Dosage: Based on in vitro studies showing effects in the mM range, a starting dose range of 50-200 mg/kg body weight can be considered.[2] A dose-response study with at least three doses is recommended.

    • Control Group: Administer an equivalent volume of the vehicle to the control group.

  • Behavioral Assessment:

    • Conduct behavioral tests (e.g., open field, rotarod) at specific time points post-injection (e.g., 30, 60, 120 minutes) to capture the peak effects.

  • Sample Collection: At the end of the observation period, euthanize the animals and collect blood and tissue samples for biochemical analysis as outlined in Table 3.

Protocol 2: Chronic Administration of L-β-imidazolelactic Acid in Rodents

Objective: To evaluate the long-term effects of L-β-imidazolelactic acid on muscle mass, performance, and metabolic parameters.

Materials:

  • L-β-imidazolelactic acid

  • Drinking water bottles

  • C57BL/6 mice (age and sex-matched)

  • Metabolic cages (optional, for monitoring food and water intake)

  • Treadmill for rodents

  • Grip strength meter

Procedure:

  • Animal Acclimation: As in Protocol 1.

  • Dosing:

    • Route of Administration: Administration via drinking water is a non-invasive method for chronic studies.[6]

    • Dosage Calculation: Calculate the concentration of L-β-imidazolelactic acid to be added to the drinking water to achieve the target daily dose (e.g., 100-500 mg/kg/day). Monitor water intake to ensure accurate dosing.

    • Control Group: Provide plain drinking water.

  • Duration: A study duration of 4-8 weeks is recommended to observe chronic effects.

  • Monitoring: Monitor body weight, food, and water intake weekly.

  • Functional Assessment: Perform functional tests (grip strength, treadmill endurance) at baseline and at regular intervals throughout the study (e.g., every 2 weeks).

  • Sample Collection: At the end of the study, collect blood and tissues for analysis as described in Table 2 and Table 3.

Protocol 3: Induction of Muscle Atrophy and Treatment with L-β-imidazolelactic Acid

Objective: To investigate the potential of L-β-imidazolelactic acid to prevent or reverse muscle atrophy.

Materials:

  • C57BL/6 mice

  • Materials for hindlimb suspension (e.g., tail-casting tape, swivel system) or cardiotoxin for chemical-induced injury.

  • L-β-imidazolelactic acid and vehicle

  • Surgical tools for tissue dissection

Procedure:

  • Induction of Atrophy:

    • Hindlimb Suspension: Anesthetize mice and suspend one hindlimb off the cage floor for 7-14 days.

    • Cardiotoxin Injection: Inject cardiotoxin into the tibialis anterior muscle to induce injury and subsequent atrophy.

  • Treatment: Begin administration of L-β-imidazolelactic acid (using a method from Protocol 1 or 2) either concurrently with the induction of atrophy (prevention model) or after atrophy has been established (reversal model).

  • Functional and Morphological Analysis: At the end of the treatment period, assess muscle function (e.g., in situ muscle contraction) and collect the target muscles (e.g., gastrocnemius, tibialis anterior, soleus) for weighing and histological analysis to measure muscle fiber cross-sectional area.

  • Biochemical Analysis: Analyze muscle tissue for markers of protein synthesis and degradation (e.g., via Western blotting for Akt/mTOR pathway components and ubiquitin ligases).

Signaling Pathways and Visualization

L-β-imidazolelactic acid is a derivative of histidine, and its effects may be mediated through pathways related to histidine metabolism and energy sensing. While direct signaling pathways for L-β-imidazolelactic acid are not well-elucidated, plausible pathways can be inferred from related molecules.

Histidine Metabolism Pathway

The following diagram illustrates the biochemical pathway of histidine metabolism, highlighting the formation of L-β-imidazolelactic acid.

Histidine_Metabolism Histidine Histidine Urocanic_acid Urocanic Acid Histidine->Urocanic_acid Histidase Imidazolepyruvic_acid Imidazolepyruvic Acid Histidine->Imidazolepyruvic_acid Histidine-pyruvate aminotransferase Formiminoglutamic_acid Formiminoglutamic Acid (FIGLU) Urocanic_acid->Formiminoglutamic_acid Urocanase Imidazolelactic_acid L-β-imidazolelactic Acid Imidazolepyruvic_acid->Imidazolelactic_acid Imidazolepyruvate reductase Glutamate Glutamate Formiminoglutamic_acid->Glutamate Glutamate formiminotransferase

Caption: Biochemical pathway of L-histidine metabolism.

Proposed Experimental Workflow for In Vivo Studies

This workflow outlines the key steps for conducting an in vivo study on the effects of L-β-imidazolelactic acid.

Experimental_Workflow Animal_Acclimation Animal Acclimation (1 week) Baseline_Measurements Baseline Measurements (Body weight, grip strength, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Groups (Control vs. Treatment) Baseline_Measurements->Randomization Chronic_Administration Chronic Administration of L-β-imidazolelactic Acid (e.g., via drinking water for 4-8 weeks) Randomization->Chronic_Administration Behavioral_Testing Behavioral & Functional Testing (e.g., Open Field, Rotarod, Treadmill) (Bi-weekly) Chronic_Administration->Behavioral_Testing Metabolic_Monitoring Metabolic Monitoring (Food/water intake, body weight) (Weekly) Chronic_Administration->Metabolic_Monitoring Euthanasia_and_Collection Euthanasia and Sample Collection (Blood, Brain, Muscle, Liver) Behavioral_Testing->Euthanasia_and_Collection Metabolic_Monitoring->Euthanasia_and_Collection Biochemical_Analysis Biochemical & Histological Analysis (LC-MS, Western Blot, H&E Staining) Euthanasia_and_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for chronic in vivo studies.

Hypothesized Signaling Pathway of L-β-imidazolelactic Acid in Muscle

Based on the structural similarity to lactate and its origin from histidine, L-β-imidazolelactic acid might influence key signaling pathways in skeletal muscle related to energy metabolism and protein synthesis.

Hypothesized_Signaling cluster_Cell Skeletal Muscle Cell ILA L-β-imidazolelactic Acid AMPK AMPK ILA->AMPK ? mTORC1 mTORC1 ILA->mTORC1 ? AMPK->mTORC1 PGC1a PGC-1α AMPK->PGC1a Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

References

Application Notes and Protocols for the Quantification of (S)-Imidazolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of (S)-imidazolelactic acid in biological matrices. The methodologies described herein are based on established analytical principles for related imidazole compounds and are intended to serve as a robust starting point for method development and validation in a research or clinical laboratory setting.

Introduction

(S)-Imidazolelactic acid is an intermediate in histidine metabolism.[1] Altered levels of this metabolite have been associated with certain metabolic disorders, making its accurate quantification crucial for disease diagnosis, monitoring, and in the development of therapeutic interventions. The primary analytical technique for the sensitive and selective quantification of (S)-imidazolelactic acid is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Overview

This document outlines a complete workflow for the quantification of (S)-imidazolelactic acid, encompassing sample preparation, LC-MS/MS analysis, and data processing. The described method is designed for high-throughput analysis while maintaining a high degree of accuracy and precision.

A generalized workflow for the analysis is presented below:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Add internal standard Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drydown Evaporation to Dryness Supernatant->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Injection Reconstitution->Injection LC Liquid Chromatography (Reversed-Phase) Injection->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of (S)-Imidazolelactic Acid Calibration->Quantification

Caption: General workflow for (S)-imidazolelactic acid quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of (S)-imidazolelactic acid from plasma or serum samples.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., isotope-labeled (S)-imidazolelactic acid)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions: The following conditions are a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955

MS/MS Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions must be optimized by infusing a standard solution of (S)-imidazolelactic acid.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined (likely [M+H]⁺)
Product Ion (Q3) To be determined
Collision Energy (CE) To be optimized
Source Temperature To be optimized (e.g., 500°C)
IonSpray Voltage To be optimized (e.g., 5500 V)

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines to ensure its suitability for the intended purpose.[2][3] The following parameters should be assessed:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The linearity should be evaluated over the expected concentration range in the samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]

  • Matrix Effect: Assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The relationship between these validation parameters is illustrated below:

Validation Method Analytical Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ MatrixEffect Matrix Effect Method->MatrixEffect Recovery Recovery Method->Recovery Stability Stability Method->Stability

Caption: Key parameters for analytical method validation.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative performance of the method once validated.

ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Accuracy (% Bias) Within ±15%-2.5%
Precision (%RSD) < 15%5.8%
Recovery (%) Consistent92%
Matrix Effect (%) Within ±15%-8%

Conclusion

The protocols and guidelines presented provide a solid foundation for the development and implementation of a reliable LC-MS/MS method for the quantification of (S)-imidazolelactic acid in biological samples. Adherence to these procedures and thorough method validation will ensure the generation of high-quality data for research and clinical applications.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay designed to identify inhibitors of enzymes involved in the histidine metabolism pathway. (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, a structural analog of intermediates in this pathway, serves as a key reference compound. The primary target for this hypothetical assay is Urocanase , a critical enzyme in histidine catabolism.

Introduction

This compound is a metabolite related to the histidine degradation pathway.[1][2][3] This pathway is crucial for amino acid homeostasis and has implications in various physiological and pathological processes.[2][4] One of the key enzymes in this pathway is Urocanase, which catalyzes the hydration of urocanic acid to 4-imidazolone-5-propionic acid.[2] Inhibition of this pathway may have therapeutic potential, and high-throughput screening provides a robust method for identifying novel modulators of enzyme activity.[5][6][7]

This application note details a fluorescence-based HTS assay to identify inhibitors of Urocanase. The assay is designed for reliability and scalability, incorporating standard metrics for HTS validation such as the Z' factor.[5]

Signaling Pathway

The histidine metabolism pathway is a catabolic route that converts histidine into glutamate.[2][4] Urocanase is the second enzyme in this cascade.

Histidine_Metabolism_Pathway cluster_inhibition Inhibition Histidine Histidine HAL Histidine Ammonia-Lyase (HAL) Histidine->HAL Urocanic_Acid Urocanic Acid Urocanase Urocanase (Target Enzyme) Urocanic_Acid->Urocanase Imidazolonepropionic_Acid 4-Imidazolone-5-propionic acid Imidazolonepropionase Imidazolonepropionase Imidazolonepropionic_Acid->Imidazolonepropionase FIGLU N-Formiminoglutamate (FIGLU) Glutamate_Formiminotransferase Glutamate Formiminotransferase FIGLU->Glutamate_Formiminotransferase Glutamate Glutamate HAL->Urocanic_Acid Urocanase->Imidazolonepropionic_Acid Imidazolonepropionase->FIGLU Glutamate_Formiminotransferase->Glutamate Inhibitor Potential Inhibitors (e.g., Analogs of This compound) Inhibitor->Urocanase HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Plating 1. Compound Plating (50 nL in 384-well plate) Enzyme_Addition 4. Add Enzyme to Plate (10 µL) Compound_Plating->Enzyme_Addition Enzyme_Prep 2. Enzyme Preparation (2X Urocanase solution) Enzyme_Prep->Enzyme_Addition Substrate_Prep 3. Substrate/Detection Mix (2X Urocanic Acid + Probe) Reaction_Start 6. Add Substrate Mix (10 µL) Substrate_Prep->Reaction_Start Pre_Incubation 5. Pre-incubation (15 min at RT) Enzyme_Addition->Pre_Incubation Pre_Incubation->Reaction_Start Incubation 7. Incubation (30 min at 37°C) Reaction_Start->Incubation Fluorescence_Read 8. Read Fluorescence Incubation->Fluorescence_Read Primary_Analysis 9. Calculate % Inhibition (Primary Screen) Fluorescence_Read->Primary_Analysis Hit_Selection 10. Hit Identification (>50% Inhibition) Primary_Analysis->Hit_Selection Dose_Response 11. Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response

References

Application Notes & Protocols: Purification of Synthetic L-β-Imidazolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic L-β-imidazolelactic acid. The following methods are described: Chiral High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and Crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for the separation of enantiomers. For L-β-imidazolelactic acid, the goal is to isolate the desired L-enantiomer from any contaminating D-enantiomer that may have formed during synthesis. Polysaccharide-based chiral stationary phases are often effective for this type of separation.

Data Presentation

Table 1: Representative Performance of Chiral HPLC Purification of L-β-Imidazolelactic Acid

ParameterMethod A: Normal PhaseMethod B: Reversed Phase
Chiral Stationary Phase CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))CHIRAL-AGP (α1-acid glycoprotein)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1 v/v/v)10 mM Potassium Phosphate Buffer (pH 6.0):Acetonitrile (90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Purity of L-enantiomer >99.5%>99.0%
Yield 85%80%
Throughput Low to MediumLow to Medium
Experimental Protocol

1.1. Materials and Reagents:

  • Crude synthetic L-β-imidazolelactic acid

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Potassium phosphate monobasic (for buffer preparation)

  • Potassium phosphate dibasic (for buffer preparation)

  • Acetonitrile (HPLC grade)

  • HPLC system with UV detector

  • Chiral HPLC column (e.g., CHIRALPAK® IA or CHIRAL-AGP)

1.2. Sample Preparation:

  • Dissolve the crude synthetic L-β-imidazolelactic acid in the initial mobile phase to a concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

1.3. Chromatographic Conditions:

  • Method A (Normal Phase):

    • Column: CHIRALPAK® IA (or equivalent polysaccharide-based column)

    • Mobile Phase: n-Hexane:Isopropanol:TFA (80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25°C

  • Method B (Reversed Phase):

    • Column: CHIRAL-AGP (or equivalent protein-based column)

    • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 6.0):Acetonitrile (90:10 v/v)

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25°C

1.4. Fraction Collection and Post-Processing:

  • Collect the fraction corresponding to the L-β-imidazolelactic acid peak.

  • Evaporate the solvent from the collected fraction under reduced pressure.

  • The purified product can be further processed or dried under vacuum.

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_post Post-Processing dissolve Dissolve Crude Product filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect collect Collect L-enantiomer Fraction detect->collect evaporate Evaporate Solvent collect->evaporate dry Dry Purified Product evaporate->dry

Caption: Workflow for Chiral HPLC Purification.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds like L-β-imidazolelactic acid that are poorly retained on C18 columns. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Data Presentation

Table 2: Representative Performance of HILIC Purification of L-β-Imidazolelactic Acid

ParameterValue
Stationary Phase Silica-based or Amide-bonded
Mobile Phase Acetonitrile:Ammonium Formate Buffer (10 mM, pH 3.0) (90:10 v/v)
Flow Rate 1.5 mL/min
Purity >98%
Yield 90%
Throughput Medium
Experimental Protocol

2.1. Materials and Reagents:

  • Crude synthetic L-β-imidazolelactic acid

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • HPLC system with UV or ELSD detector

  • HILIC column (e.g., silica or amide-bonded)

2.2. Sample Preparation:

  • Dissolve the crude product in the initial mobile phase (or a solvent with a similar or weaker elution strength) to a concentration of 1-10 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

2.3. Chromatographic Conditions:

  • Column: Silica or Amide-bonded HILIC column

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 15 minutes

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Temperature: 30°C

2.4. Fraction Collection and Post-Processing:

  • Collect the fractions containing the purified L-β-imidazolelactic acid.

  • Combine the fractions and remove the solvents by lyophilization or evaporation under reduced pressure.

Workflow Diagram

HILIC_Workflow start Start dissolve Dissolve Crude in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject onto HILIC Column filter->inject gradient Gradient Elution inject->gradient detect UV/ELSD Detection gradient->detect collect Collect Fractions detect->collect lyophilize Lyophilize to Obtain Pure Product collect->lyophilize end End lyophilize->end

Caption: Workflow for HILIC Purification.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. L-β-imidazolelactic acid is amphoteric, possessing both a carboxylic acid group and an imidazole ring. This makes it an ideal candidate for purification by IEC. Depending on the pH of the buffer, either cation or anion exchange can be employed.

Data Presentation

Table 3: Representative Performance of Ion-Exchange Chromatography Purification

ParameterCation ExchangeAnion Exchange
Resin Type Strong Cation Exchanger (e.g., Dowex 50W)Strong Anion Exchanger (e.g., Dowex 1)
Binding pH pH 2-3pH 8-9
Elution Condition pH gradient (e.g., to pH 5-6) or Salt gradient (e.g., 0-1 M NaCl)pH gradient (e.g., to pH 4-5) or Salt gradient (e.g., 0-1 M NaCl)
Purity >97%>97%
Yield >90%>90%
Throughput High (suitable for large scale)High (suitable for large scale)
Experimental Protocol

3.1. Materials and Reagents:

  • Crude synthetic L-β-imidazolelactic acid

  • Strong cation exchange resin (e.g., Dowex 50W) or strong anion exchange resin (e.g., Dowex 1)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Sodium chloride (for elution)

  • Appropriate buffers (e.g., citrate, phosphate, or Tris)

3.2. Column Preparation:

  • Swell the ion-exchange resin in water and then pack it into a chromatography column.

  • Equilibrate the column with the starting buffer at the desired binding pH.

3.3. Sample Loading and Elution (Cation Exchange Example):

  • Dissolve the crude product in the starting buffer (e.g., pH 2.5) and adjust the pH if necessary.

  • Load the sample onto the equilibrated column. At this pH, the carboxylic acid is protonated, and the imidazole ring is protonated, resulting in a net positive charge.

  • Wash the column with the starting buffer to remove unbound impurities.

  • Elute the bound L-β-imidazolelactic acid using a linear gradient of increasing pH (e.g., pH 2.5 to 6.0) or a salt gradient (e.g., 0 to 1 M NaCl).

  • Monitor the eluate using a UV detector at 210 nm or by collecting fractions and analyzing them by TLC or HPLC.

3.4. Post-Processing:

  • Pool the fractions containing the pure product.

  • If a salt gradient was used for elution, desalt the pooled fractions using a suitable method like dialysis or size-exclusion chromatography.

  • Lyophilize the desalted solution to obtain the purified L-β-imidazolelactic acid.

Workflow Diagram

IEC_Workflow start Start prepare_column Prepare and Equilibrate IEC Column start->prepare_column load_sample Load Sample at Binding pH prepare_column->load_sample wash Wash to Remove Impurities load_sample->wash elute Elute with pH or Salt Gradient wash->elute monitor Monitor Eluate (UV) elute->monitor collect Collect Pure Fractions monitor->collect desalt Desalt (if necessary) collect->desalt lyophilize Lyophilize desalt->lyophilize end Purified Product lyophilize->end

Caption: Workflow for Ion-Exchange Chromatography.

Crystallization

Crystallization is a powerful and scalable technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures.

Data Presentation

Table 4: Representative Performance of Crystallization Purification

ParameterSingle SolventTwo-Solvent System
Solvent(s) Water or EthanolEthanol/Hexane or Methanol/Diethyl Ether
Procedure Dissolve in hot solvent, cool slowlyDissolve in good solvent, add anti-solvent
Purity >99%>98.5%
Yield 70-85%65-80%
Throughput High (very scalable)High (very scalable)
Experimental Protocol

4.1. Materials and Reagents:

  • Crude synthetic L-β-imidazolelactic acid

  • A suitable solvent or solvent system (e.g., water, ethanol, methanol, hexane, diethyl ether)

  • Activated carbon (optional, for removing colored impurities)

4.2. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and at their boiling points.

  • An ideal single solvent will dissolve the compound when hot but not when cold.

  • For a two-solvent system, the first solvent should readily dissolve the compound, while the second (anti-solvent) should be one in which the compound is insoluble, and the two solvents must be miscible.

4.3. Crystallization Procedure (Single Solvent - Water):

  • Place the crude L-β-imidazolelactic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot water to dissolve the solid completely. The solution should be saturated or near-saturated.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Workflow Diagram

Crystallization_Workflow start Crude L-β-imidazolelactic acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration to Collect Crystals ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Recrystallization.

Application Notes and Protocols for the Experimental Design of Imidazolelactic Acid Studies in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to investigate the role of imidazolelactic acid in metabolic pathways. This document includes detailed protocols for the quantification of imidazolelactic acid, analysis of its enzymatic conversion, and assessment of its cellular effects, particularly in relation to oxidative stress.

Introduction to Imidazolelactic Acid

Imidazolelactic acid is a metabolite derived from the essential amino acid L-histidine. It is formed through the transamination of histidine to imidazolepyruvic acid, followed by a reduction reaction. Elevated levels of imidazolelactic acid in urine can be an indicator of certain metabolic disorders, such as histidinemia, which results from a deficiency in the enzyme histidase.[1][2] Understanding the metabolic pathway of imidazolelactic acid and its physiological effects is crucial for elucidating the pathophysiology of such diseases and for the development of potential therapeutic interventions.

Metabolic Pathway of Imidazolelactic Acid

The primary pathway for imidazolelactic acid formation begins with the conversion of L-histidine to imidazolepyruvic acid, a reaction catalyzed by the enzyme histidine-pyruvate aminotransferase . Subsequently, imidazolepyruvic acid is reduced to imidazolelactic acid by L-lactate dehydrogenase .[3] In some organisms, imidazolelactic acid can be oxidized back to imidazolepyruvic acid, which can then be transaminated to form L-histidine, indicating a reversible pathway.[4][5]

Quantitative Analysis of Imidazolelactic Acid

Accurate quantification of imidazolelactic acid in biological samples is essential for studying its metabolism. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Table 1: HPLC Method Parameters for Imidazolelactic Acid Quantification
ParameterValue
Column C18 reverse-phase (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)[6]
Mobile Phase A 0.1% (v/v) Formic Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Start with 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min
Flow Rate 1.0 mL/min[7][8]
Column Temperature 30 °C[6]
Detection Wavelength 210 nm
Injection Volume 10 µL[6]
Protocol 1: Quantification of Imidazolelactic Acid in Biological Samples by HPLC

1. Sample Preparation:

  • Urine: Centrifuge at 10,000 x g for 10 minutes to remove particulate matter. Dilute the supernatant 1:10 with Mobile Phase A.
  • Plasma/Serum: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 15,000 x g for 15 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in Mobile Phase A.
  • Tissue Homogenates: Homogenize tissue in 4 volumes of ice-cold phosphate-buffered saline (PBS). Precipitate proteins with acetonitrile as described for plasma/serum.

2. Standard Curve Preparation:

  • Prepare a stock solution of imidazolelactic acid standard (1 mg/mL) in Mobile Phase A.
  • Create a series of dilutions ranging from 0.1 µg/mL to 100 µg/mL to generate a standard curve.

3. HPLC Analysis:

  • Set up the HPLC system according to the parameters in Table 1.
  • Inject 10 µL of the prepared standards and samples.
  • Quantify the imidazolelactic acid in samples by comparing the peak area to the standard curve.

Enzymatic Assays

Investigating the enzymes involved in imidazolelactic acid metabolism, such as histidine-pyruvate aminotransferase, is crucial for understanding its regulation.

Table 2: Kinetic Parameters of Rat Liver Histidine-Pyruvate Aminotransferase
SubstrateApparent Km (mM)
L-Histidine2.6[9]
Pyruvate (with Histidine)1.1[9]
Protocol 2: Assay for Histidine-Pyruvate Aminotransferase Activity

This protocol is adapted from methods for assaying aminotransferase activity.

1. Reagents:

  • 100 mM Potassium phosphate buffer (pH 7.4)
  • 200 mM L-Histidine solution
  • 20 mM Pyruvate solution
  • 10 mM NADH solution
  • Lactate dehydrogenase (LDH) (1000 units/mL)
  • Enzyme source (e.g., liver tissue homogenate, purified enzyme)

2. Assay Procedure:

  • In a 96-well UV-transparent plate, add the following to each well:
  • 150 µL Potassium phosphate buffer
  • 20 µL L-Histidine solution
  • 10 µL NADH solution
  • 5 µL Lactate dehydrogenase
  • 10 µL Enzyme source
  • Incubate the plate at 37°C for 5 minutes.
  • Initiate the reaction by adding 20 µL of pyruvate solution.
  • Immediately measure the decrease in absorbance at 340 nm for 10 minutes at 30-second intervals using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the reduction of pyruvate to lactate. The rate of NADH oxidation is proportional to the rate of imidazolepyruvic acid formation.

3. Calculation of Activity:

  • Calculate the rate of change in absorbance per minute (ΔA/min).
  • Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate to µmol of imidazolepyruvic acid formed per minute per mg of protein.

Cell-Based Assays for Oxidative Stress

Imidazolelactic acid has been shown to have dual effects on oxidative stress, exhibiting both pro-oxidant and antioxidant properties depending on its concentration.[1] Cell-based assays are valuable for investigating these effects.

Table 3: Effects of Imidazolelactic Acid on Oxidative Stress Markers in Rat Cerebral Cortex Homogenates
Concentration (mM)Effect on Chemiluminescence
0.5 - 1.0Increased (Pro-oxidant)[1]
5.0 - 10.0Decreased (Antioxidant)[1]
Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol is a general method to assess the antioxidant capacity of a compound in a cellular context.

1. Cell Culture:

  • Plate a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and grow to confluency.

2. Assay Procedure:

  • Remove the culture medium and wash the cells with PBS.
  • Add 100 µL of 25 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in PBS to each well and incubate for 1 hour at 37°C.
  • Wash the cells twice with PBS.
  • Add 100 µL of imidazolelactic acid at various concentrations (e.g., 0.1 mM to 10 mM) or a control vehicle.
  • Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a free radical initiator.
  • Immediately place the plate in a fluorescence microplate reader.

3. Measurement:

  • Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

4. Data Analysis:

  • Calculate the area under the curve (AUC) for each concentration.
  • Compare the AUC of the imidazolelactic acid-treated wells to the control wells to determine the percentage of antioxidant activity.

In Vivo Experimental Design

To study the metabolism and physiological effects of imidazolelactic acid in a whole-organism context, in vivo animal models are indispensable.

Protocol 4: In Vivo Administration and Sample Collection in a Rodent Model

1. Animal Model:

  • Use adult male Wistar rats (250-300g). House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Administration of Imidazolelactic Acid:

  • Prepare a sterile solution of imidazolelactic acid in saline.
  • Administer imidazolelactic acid via intraperitoneal (i.p.) injection at doses ranging from 10 mg/kg to 100 mg/kg. A control group should receive saline only.

3. Sample Collection:

  • Collect urine and blood samples at various time points post-injection (e.g., 0, 1, 2, 4, 8, and 24 hours).
  • For blood collection, use appropriate anticoagulant tubes (e.g., EDTA for plasma). Centrifuge blood at 2000 x g for 15 minutes to separate plasma.
  • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain). Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

4. Analysis:

  • Analyze the collected urine, plasma, and tissue samples for imidazolelactic acid concentrations using the HPLC protocol described in Protocol 1.
  • Analyze tissue homogenates for enzyme activities (Protocol 2) and markers of oxidative stress.

Conclusion

The protocols and application notes provided herein offer a robust framework for the comprehensive investigation of imidazolelactic acid's role in metabolic pathways. By employing these methodologies, researchers can gain valuable insights into its biosynthesis, degradation, and physiological significance, which may contribute to a better understanding of related metabolic disorders and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Imidazolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-imidazolelactic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: My yield of (S)-imidazolelactic acid is consistently low. What are the most likely causes?

Low yields can stem from several factors. The primary suspects are incomplete reaction, degradation of the starting material or product, and inefficient purification. For the common synthetic route involving the diazotization of L-histidine, incomplete conversion of the starting material is a frequent issue. It is also crucial to control the reaction temperature, as side reactions become more prevalent at higher temperatures. In enzymatic syntheses, suboptimal reaction conditions such as incorrect pH, temperature, or cofactor concentration can drastically reduce the yield.

Q2: I am observing significant side product formation. What are the common impurities and how can I avoid them?

In the diazotization of L-histidine, a common side reaction is the formation of urocanic acid through an elimination reaction. This is often favored by higher reaction temperatures. Other potential side products can arise from rearrangement of the carbocation intermediate formed after the loss of nitrogen gas. To minimize these, it is critical to maintain a low and consistent reaction temperature, typically between 0 and 5 °C.

In enzymatic syntheses, the presence of other dehydrogenases in the crude enzyme preparation or whole-cell system can lead to the formation of other reduced products. Using a purified enzyme or an engineered microbial strain with high specificity for the desired substrate can mitigate this issue.

Q3: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting material (e.g., L-histidine). A suitable solvent system would be a polar mixture, such as n-butanol:acetic acid:water (4:1:1). Staining with ninhydrin will visualize the amino acid starting material, which will disappear as the reaction proceeds. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the formation of the product and the disappearance of the reactant.

Q4: What is the most effective method for purifying (S)-imidazolelactic acid?

Purification can often be challenging due to the high polarity and water solubility of the product. Crystallization is a common and effective method for purification.[1] If the crude product is an oil or fails to crystallize, column chromatography on silica gel with a polar eluent system (e.g., a gradient of methanol in dichloromethane) can be effective. Ion-exchange chromatography can also be a powerful technique for separating the acidic product from non-ionic impurities.[2]

Troubleshooting Guides

Issue 1: Low Yield in Diazotization of L-Histidine
Symptom Possible Cause Suggested Solution
Low conversion of L-histidine (TLC/HPLC analysis) Insufficient amount of sodium nitrite.Ensure an appropriate molar excess of sodium nitrite is used (typically 1.1 to 1.5 equivalents).
Reaction temperature is too low, slowing down the reaction rate.While maintaining a low temperature is crucial, ensure the reaction is proceeding by monitoring it over a longer period. A slight increase within the 0-5 °C range may be necessary.
Product degradation (darkening of the reaction mixture) Reaction temperature is too high, leading to decomposition of the diazonium salt intermediate and the product.Maintain strict temperature control using an ice-salt bath. Add the sodium nitrite solution slowly to prevent exothermic spikes.
Acid concentration is too high or too low.The acidity of the reaction medium is critical for the stability of nitrous acid and the diazonium salt. Ensure the correct concentration of the acid (e.g., HCl or H2SO4) as specified in the protocol.
Difficult isolation of the product The product is highly soluble in the aqueous reaction mixture.After the reaction, concentrate the aqueous solution under reduced pressure at low temperature. Extraction with a polar organic solvent like ethyl acetate may be possible after saturating the aqueous phase with salt (salting out).
Issue 2: Low Enantiomeric Purity
Symptom Possible Cause Suggested Solution
Detection of the (R)-enantiomer by chiral HPLC Racemization during the reaction.The SN2 reaction of the diazonium intermediate with water should proceed with inversion of configuration. However, if the reaction has significant SN1 character, racemization can occur. Ensure low reaction temperatures to favor the SN2 pathway.
Racemization during workup or purification.Avoid harsh acidic or basic conditions and high temperatures during the workup and purification steps.
Starting L-histidine is not enantiomerically pure.Verify the enantiomeric purity of the starting L-histidine using a suitable analytical method.

Experimental Protocols

Key Experiment: Synthesis of (S)-Imidazolelactic Acid via Diazotization of L-Histidine

This protocol is a representative procedure and may require optimization.

Materials:

  • L-Histidine

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • Dissolve L-histidine in a dilute aqueous acid solution (e.g., 1 M HCl) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred L-histidine solution, ensuring the temperature does not rise above 5 °C. Nitrogen gas evolution will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete (disappearance of L-histidine spot), the reaction mixture can be carefully brought to room temperature.

  • The product can be isolated by concentrating the reaction mixture under reduced pressure and purified by crystallization or column chromatography.

Visualizations

reaction_pathway Synthesis of (S)-Imidazolelactic Acid via Diazotization L_Histidine L-Histidine Diazonium_Salt Diazonium Salt Intermediate L_Histidine->Diazonium_Salt NaNO₂, H⁺, 0-5 °C Carbocation Carbocation Intermediate (minor pathway) Diazonium_Salt->Carbocation -N₂ (SN1) S_Imidazolelactic_Acid (S)-Imidazolelactic Acid Diazonium_Salt->S_Imidazolelactic_Acid H₂O (SN2) -N₂ Urocanic_Acid Urocanic Acid (Side Product) Diazonium_Salt->Urocanic_Acid Elimination (Higher Temp) Carbocation->S_Imidazolelactic_Acid

Caption: Reaction pathway for the synthesis of (S)-imidazolelactic acid.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No complete_reaction Reaction Complete check_conversion->complete_reaction Yes optimize_reagents Optimize Reagent Stoichiometry (e.g., NaNO₂) incomplete_reaction->optimize_reagents increase_time Increase Reaction Time incomplete_reaction->increase_time check_temp Review Temperature Control complete_reaction->check_temp temp_ok Temperature Stable (0-5 °C) check_temp->temp_ok Yes temp_high Temperature Spikes Noted check_temp->temp_high No check_purification Evaluate Purification Method temp_ok->check_purification improve_cooling Improve Cooling/ Slow Reagent Addition temp_high->improve_cooling end Yield Improved optimize_reagents->end increase_time->end improve_cooling->end purification_ok Yield Loss Minimal check_purification->purification_ok Yes purification_issue Significant Loss During Purification check_purification->purification_issue No purification_ok->end optimize_purification Optimize Purification (e.g., different solvent, ion exchange) purification_issue->optimize_purification optimize_purification->end

Caption: A workflow for troubleshooting low yield issues.

References

Technical Support Center: Optimizing LC-MS/MS for (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. Given its polar nature as a small molecule with hydroxyl, carboxylic acid, and imidazole functional groups, specific challenges in retention, ionization, and detection can be anticipated.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic approach for retaining a polar compound like this compound?

A1: Due to its high polarity, traditional reversed-phase (RP) chromatography may result in poor retention, with the analyte eluting in or near the void volume.[1][2] The recommended approaches are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of polar metabolites.[3][4][5][6][7]

  • Reversed-Phase Chromatography with Ion-Pairing Agents: Using an ion-pairing agent can improve the retention of ionic and polar compounds on a reversed-phase column.[8][9][10]

  • Derivatization: Chemically modifying the analyte to make it less polar can enhance retention on a reversed-phase column.[11][12][13]

Q2: Which ionization mode, positive or negative, is more suitable for this analyte?

A2: this compound has both a basic imidazole ring and an acidic carboxylic acid group. Therefore, it can be ionized in both positive and negative modes. The optimal mode should be determined experimentally by infusing a standard solution and comparing the signal intensity.[14][15]

  • Positive Ion Mode (ESI+): The imidazole ring can be readily protonated.

  • Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated.

Q3: How can I improve poor peak shape (e.g., tailing, fronting, or broad peaks)?

A3: Poor peak shape can be caused by several factors.[16][17][18]

  • Peak Tailing: This can be due to secondary interactions with the stationary phase, especially with basic compounds on silica-based columns. Using a column with end-capping or operating at a different pH can help. It can also indicate column contamination or degradation.[17]

  • Peak Fronting: This may be caused by column overload or a sample solvent that is stronger than the mobile phase.[18][19][20]

  • Broad Peaks: This can result from extra-column volume, slow gradient elution, or issues with the column itself.

Q4: What are the common causes of low sensitivity or a weak signal?

A4: Low sensitivity can stem from several sources:

  • Suboptimal Ionization: Ensure the mobile phase pH is compatible with efficient ionization of the analyte.[14][15]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[21][22][23] Consider improving sample preparation or chromatographic separation.

  • Incorrect MS/MS Transitions: The precursor and product ions may not be the most abundant, or the collision energy may be suboptimal.

Q5: How can I mitigate matrix effects when analyzing biological samples?

A5: Matrix effects can significantly impact the accuracy and reproducibility of your results.[21][22][23] Strategies to minimize them include:

  • Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[24]

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[21][24]

Troubleshooting Guides

Guide 1: Poor Chromatographic Retention
Symptom Possible Causes Troubleshooting Steps
Analyte elutes at or near the void volume in Reversed-Phase (RP) mode.Analyte is too polar for the stationary phase.1. Switch to a HILIC column.[3][4][5] 2. Introduce an ion-pairing agent (e.g., trifluoroacetic acid for positive mode, or an amine like tributylamine for negative mode) to the mobile phase in your RP method.[8][9][10][25] 3. Consider derivatization of the hydroxyl or carboxylic acid groups to increase hydrophobicity.[11][12][13][26][27][28]
Inconsistent retention times.Insufficient column equilibration between injections.1. Increase the column re-equilibration time in your gradient program. 2. Ensure the mobile phase composition is stable and properly mixed.
Mobile phase pH is not stable.1. Check the buffer concentration; a minimum of 5-10 mM is generally recommended.[16] 2. Prepare fresh mobile phase daily.[17]
Guide 2: Suboptimal Mass Spectrometric Detection
Symptom Possible Causes Troubleshooting Steps
Low signal intensity.Inefficient ionization.1. Optimize the mobile phase pH to favor the formation of either [M+H]+ or [M-H]-.[14][15] 2. Infuse the analyte and optimize source parameters (e.g., capillary voltage, gas flow, temperature).[15]
Suboptimal precursor/product ion selection.1. Perform a full scan (MS1) to identify the most abundant precursor ion. 2. Perform a product ion scan (MS2) of the selected precursor to identify the most intense and stable product ions.
Incorrect collision energy.1. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ions.
Noisy baseline or interfering peaks.Contamination from solvents, tubing, or sample matrix.1. Use high-purity LC-MS grade solvents and reagents.[29][30] 2. Flush the LC system thoroughly. 3. Improve sample clean-up procedures.

Experimental Protocols

Protocol 1: Initial Method Development using HILIC
  • Column Selection: Choose a HILIC column (e.g., an amide or silica-based phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid (for positive mode) or 10 mM ammonium acetate (for negative mode).

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention.

    • Run a linear gradient from 95% B to 40% B over 10 minutes.

    • Hold at 40% B for 2 minutes.

    • Return to 95% B and re-equilibrate for 5 minutes.

  • MS Parameter Optimization:

    • Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer.

    • Optimize source parameters (capillary voltage, source temperature, gas flows) for maximum signal intensity.

    • Determine the optimal precursor ion and perform a product ion scan to select 2-3 of the most intense and specific product ions for MRM analysis.

    • For each MRM transition, optimize the collision energy.

Protocol 2: Derivatization for Reversed-Phase Analysis

This protocol is a general guideline for esterification of the carboxylic acid, which will increase hydrophobicity.

  • Sample Preparation: Dry down an aliquot of your sample extract containing the analyte.

  • Derivatization Reaction:

    • Reconstitute the dried sample in a solution of 3N HCl in butanol.

    • Incubate at 60°C for 60 minutes.

    • Dry the sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for RP-LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column.

    • Develop a suitable gradient with water and acetonitrile, both containing 0.1% formic acid.

    • Re-optimize the MS parameters for the derivatized analyte, as the m/z value will have changed.

Quantitative Data Summary

Table 1: Theoretical MS Parameters for this compound

ParameterValue
Chemical FormulaC6H8N2O3
Monoisotopic Mass156.0535 Da
[M+H]+ (Positive Mode)157.0608 Da
[M-H]- (Negative Mode)155.0462 Da

Table 2: Example Starting LC Gradient Conditions

MethodTime (min)% Mobile Phase B
HILIC 0.095
10.040
12.040
12.195
17.095
Reversed-Phase 0.05
8.095
10.095
10.15
15.05

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample extraction Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization lc LC Separation (HILIC or RP) derivatization->lc ms MS/MS Detection lc->ms peak_integration Peak Integration ms->peak_integration quantification Quantification peak_integration->quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of endogenous metabolites.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No overload Check for Overload/Solvent Effects peak_shape->overload Yes retention Poor Retention? sensitivity->retention No source_opt Optimize Ion Source sensitivity->source_opt Yes hilic Switch to HILIC retention->hilic Yes solution Problem Resolved retention->solution No column_health Check Column Health overload->column_health column_health->solution msms_opt Optimize MS/MS Parameters source_opt->msms_opt matrix_effects Investigate Matrix Effects msms_opt->matrix_effects matrix_effects->solution ion_pair Use Ion-Pairing Agent hilic->ion_pair derivatize Derivatize Analyte ion_pair->derivatize derivatize->solution

Caption: A logical flow diagram for troubleshooting common LC-MS/MS issues.

References

Technical Support Center: Quantification of Imidazolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of imidazolelactic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in accurately quantifying imidazolelactic acid?

The primary challenges in the quantification of imidazolelactic acid revolve around its physicochemical properties and the complexity of the biological matrices in which it is often measured. Key pitfalls include:

  • Matrix Effects: Components in biological samples (e.g., salts, phospholipids in plasma; urea in urine) can interfere with the ionization of imidazolelactic acid in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[1][2]

  • Analyte Stability: Imidazole derivatives can be susceptible to degradation.[3] Imidazolelactic acid may degrade due to enzymatic activity in biological samples if not handled and stored properly.[4] Factors like temperature, pH, and light exposure can affect its stability.[3]

  • Sample Preparation: Inefficient extraction and cleanup of samples can lead to the persistence of interfering substances, exacerbating matrix effects and potentially causing ion suppression in LC-MS/MS analysis.[5]

  • Choice of Analytical Method: Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be used, but each has its own set of challenges. While LC-MS/MS is highly sensitive and does not typically require derivatization, GC-MS analysis of the non-volatile imidazolelactic acid necessitates a derivatization step to make it amenable to analysis.[6][7]

  • Internal Standard Selection: The absence of an appropriate internal standard can lead to significant quantification errors, as it is crucial for correcting for sample loss during preparation and for matrix effects.[8]

Q2: What is the recommended analytical method for imidazolelactic acid quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of imidazolelactic acid in biological matrices.[9] This preference is due to its high sensitivity, specificity, and ability to analyze the compound directly without the need for chemical derivatization.[9] A common approach involves reversed-phase chromatography using a C18 column with a mobile phase containing a mild acid, such as formic acid, to ensure good peak shape and ionization efficiency.[5][9]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) to clean up complex samples like urine and plasma. This helps in removing a significant portion of interfering matrix components.[5] For plasma samples, protein precipitation is a common first step.[10]

  • Chromatographic Separation: Optimize the chromatographic method to separate imidazolelactic acid from co-eluting matrix components.

  • Use of Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects.[11][12] A SIL-IS, such as ¹³C- or ¹⁵N-labeled imidazolelactic acid, will behave almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization, thus providing reliable correction for any signal suppression or enhancement.[12][13]

  • Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects but is more laborious than using a SIL-IS.[11]

Q4: My imidazolelactic acid peak is not reproducible. What are the likely causes?

Lack of reproducibility is a common issue and can stem from several sources:

  • Analyte Instability: Imidazolelactic acid may be degrading in your samples or stock solutions. It is recommended to prepare standards fresh and keep samples on ice or at 4°C in the autosampler during analysis.[14] Long-term storage should be at -80°C.[4]

  • Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can lead to inconsistent results. Ensure your sample preparation protocol is well-defined and followed precisely for all samples.

  • HPLC System Issues: Problems with the HPLC system, such as inconsistent mobile phase mixing, pump issues, or a contaminated column, can lead to retention time shifts and peak area variability.

  • Matrix Effects: If the composition of the matrix varies between samples, the degree of ion suppression or enhancement can also vary, leading to poor reproducibility.[15]

Troubleshooting Guides

Problem 1: No or very low signal for imidazolelactic acid.
Possible Cause Troubleshooting Step
Analyte Degradation Prepare fresh standard and sample solutions. Use a cooled autosampler (4°C) to maintain stability during the run. Ensure the pH of your sample diluent is appropriate.[14]
Suboptimal MS Parameters Optimize the mass spectrometer settings for imidazolelactic acid, including precursor and product ions, collision energy, and ion source parameters.
Inefficient Extraction Evaluate your sample preparation method. For complex matrices, consider implementing a solid-phase extraction (SPE) step for cleanup.[5]
Severe Matrix Suppression Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust your chromatography to move the analyte peak away from these regions.[1]
Problem 2: High variability in quantitative results.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects The most effective solution is to use a stable isotope-labeled internal standard for normalization.[8][11]
Sample Preparation Inconsistency Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction times, and evaporation steps.
Analyte Adsorption Imidazolelactic acid may adsorb to plasticware or glassware. Consider using low-adsorption vials and pipette tips.
HPLC Performance Issues Check for leaks, ensure proper mobile phase degassing, and perform routine maintenance on your HPLC system.

Data Presentation

Table 1: Performance Comparison of LC-MS/MS Methods for Imidazole Derivatives
MatrixAnalytesSample PreparationLC ColumnKey Performance ParametersReference
Atmospheric Particles10 ImidazolesAqueous extraction, direct injectionWaters Acquity UPLC HSS T3LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3%[9]
Water, Sediment, Soil21 Benzimidazoles and NitroimidazolesSolid-Phase Extraction (SPE) with Oasis HLB cartridgesAccucore C18 (100 mm × 3.0 mm, 2.6 μm)MQLs < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15%[5]
Rat PlasmaROS203 (imidazole H3 antagonist)Protein precipitation with acetonitrileSupelco Ascentis C18LLOQ: 2.61 ng/mL; R² > 0.99[10][16]

LOD: Limit of Detection, LOQ: Limit of Quantitation, MQL: Method Quantification Limit, RSD: Relative Standard Deviation, LLOQ: Lower Limit of Quantification.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Imidazolelactic Acid in Human Urine
  • Sample Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 4°C to pellet any precipitates.

  • Dilution: Dilute the urine supernatant with an appropriate volume of mobile phase A (e.g., 1:10 v/v).

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled imidazolelactic acid internal standard to the diluted sample.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate imidazolelactic acid from matrix interferences.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) using optimized precursor and product ions for both imidazolelactic acid and its internal standard.

  • Quantification: Construct a calibration curve using standards prepared in a surrogate matrix (e.g., synthetic urine) and quantify the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: GC-MS Quantification of Imidazolelactic Acid (requiring derivatization)
  • Sample Preparation: Prepare the sample as described in Protocol 1 (steps 1-3), followed by evaporation to dryness under a stream of nitrogen.

  • Derivatization:

    • Methoximation: To protect the keto group, add a solution of methoxyamine hydrochloride in pyridine and incubate (e.g., 37°C for 90 minutes).[7] This step is crucial to prevent the formation of multiple derivatives from tautomers.[7]

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate (e.g., 37°C for 30 minutes) to convert the hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) derivatives.[7][17]

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).

    • Injection: Splitless injection.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient to separate the derivatized analyte.

    • Mass Spectrometer: Quadrupole mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized imidazolelactic acid.

  • Quantification: Use a similarly derivatized internal standard and construct a calibration curve for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma) Thaw Thaw & Centrifuge Sample->Thaw Dilute Dilute & Spike IS Thaw->Dilute Cleanup Cleanup (SPE/Filtration) Dilute->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Direct GCMS Derivatization & GC-MS Analysis Cleanup->GCMS If required Quant Quantification LCMS->Quant GCMS->Quant Report Report Results Quant->Report

Caption: General experimental workflow for imidazolelactic acid quantification.

troubleshooting_workflow start Inconsistent Results? check_stability Are standards & samples fresh? start->check_stability check_is Using SIL-IS? check_stability->check_is Yes sol_stability Prepare fresh solutions. Keep samples cool. check_stability->sol_stability No check_hplc HPLC system check passed? check_is->check_hplc Yes sol_is Implement SIL-IS. check_is->sol_is No sol_hplc Perform system maintenance. check_hplc->sol_hplc No sol_matrix Improve sample cleanup (SPE). check_hplc->sol_matrix Yes

Caption: Troubleshooting decision tree for inconsistent results.

matrix_effects cluster_source Ion Source cluster_signal MS Signal Analyte Analyte Suppression Ion Suppression (Lower Signal) Analyte->Suppression Competition for ionization Enhancement Ion Enhancement (Higher Signal) Analyte->Enhancement Improved desolvation Matrix Matrix Components Matrix->Suppression Matrix->Enhancement

Caption: Visualization of matrix effects in mass spectrometry.

References

overcoming matrix effects in biological samples for L-β-imidazolelactic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-β-imidazolelactic acid in biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of L-β-imidazolelactic acid, providing potential causes and systematic solutions.

Scenario 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My chromatogram for L-β-imidazolelactic acid shows significant peak tailing and broadening. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape for a polar compound like L-β-imidazolelactic acid is a common issue in reversed-phase chromatography. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase composition.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions The imidazole and carboxylic acid moieties of L-β-imidazolelactic acid can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[1][2] Consider using a column with end-capping or a newer generation silica to minimize these interactions. Alternatively, operating at a lower mobile phase pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols.
Inappropriate Mobile Phase pH The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH relative to their pKa values. For L-β-imidazolelactic acid, which has acidic and basic properties, it is crucial to maintain a consistent and optimal pH. A mobile phase pH that is 2 units away from the analyte's pKa is recommended for good reproducibility.[2]
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or broadening.[3] Dilute the sample and reinject to see if the peak shape improves.
Column Contamination or Degradation Buildup of matrix components from biological samples can degrade column performance.[3][4] Flush the column with a strong solvent or, if necessary, replace the column and guard column.
Extra-column Effects Excessive tubing length or dead volume in the system can contribute to peak broadening.[4] Ensure that all connections are secure and that the tubing length is minimized.

Scenario 2: Low or No Signal/Response for L-β-imidazolelactic acid

Question: I am not detecting a signal for L-β-imidazolelactic acid, or the signal is much lower than expected. What should I investigate?

Answer:

A lack of signal can stem from issues with sample preparation, chromatographic retention, or mass spectrometer settings.

Possible Causes and Solutions:

CauseSolution
Poor Retention on Reversed-Phase Column L-β-imidazolelactic acid is a polar molecule and may have insufficient retention on traditional C18 columns, eluting in the void volume with other matrix components.[5][6][7] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode chromatography column designed for polar analytes.[8][9][10]
Ion Suppression Co-eluting endogenous compounds from the biological matrix can suppress the ionization of L-β-imidazolelactic acid in the mass spectrometer source.[1] Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Modifying the chromatography to better separate the analyte from interfering matrix components is also effective. The use of a stable isotope-labeled internal standard is highly recommended to compensate for ion suppression.[11]
Incorrect Mass Spectrometer Parameters The mass spectrometer may not be optimized for the detection of L-β-imidazolelactic acid. Ensure the correct precursor and product ions are being monitored in Multiple Reaction Monitoring (MRM) mode and that parameters like collision energy and cone voltage are optimized.[12]
Analyte Degradation L-β-imidazolelactic acid may be unstable in the biological matrix or during sample processing.[13] Ensure proper sample handling and storage conditions (e.g., storing at -80°C).

Scenario 3: High Signal Variability or Poor Reproducibility

Question: My results for L-β-imidazolelactic acid show high variability between injections of the same sample. What could be causing this?

Answer:

Inconsistent results often point to problems with the sample preparation process, instrument stability, or the presence of carryover.

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. If possible, automate sample preparation steps. Ensure thorough mixing at each stage.
Matrix Effects The extent of ion suppression or enhancement can vary between different biological samples, leading to poor reproducibility.[14] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for this variability.[11][15]
Injector Carryover The analyte may be adsorbing to parts of the injector system and being released in subsequent injections.[3] Optimize the injector wash procedure, using a wash solvent that is strong enough to solubilize L-β-imidazolelactic acid.
LC System Instability Fluctuations in pump pressure or column temperature can lead to shifts in retention time and peak area.[2][3] Ensure the LC system is properly maintained and equilibrated before analysis.

II. Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best sample preparation technique for analyzing L-β-imidazolelactic acid in plasma/serum?

A1: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, to remove the bulk of proteins.[6] While quick, it may not remove other interfering substances like phospholipids, which can cause significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent should be optimized based on the polarity of L-β-imidazolelactic acid.

  • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away interfering matrix components.[16] For a polar compound like L-β-imidazolelactic acid, a mixed-mode or ion-exchange SPE sorbent may be most effective.

Chromatography

Q2: I am having trouble retaining L-β-imidazolelactic acid on my C18 column. What are my options?

A2: Due to its polar nature, L-β-imidazolelactic acid is often poorly retained on traditional reversed-phase columns.[5][7] Consider the following alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a high organic mobile phase to retain and separate polar compounds.[6][17][18][19][20]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, providing enhanced retention for polar and ionizable compounds like L-β-imidazolelactic acid.[8][9][10]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic analytes on a reversed-phase column. However, these reagents are often not MS-friendly.[21]

Mass Spectrometry

Q3: What are the typical MRM transitions for L-β-imidazolelactic acid?

A3: The specific MRM transitions (precursor ion -> product ion) for L-β-imidazolelactic acid need to be determined empirically by infusing a standard solution into the mass spectrometer. For a molecule with a molecular weight of 156.14 g/mol , the protonated precursor ion [M+H]+ would be m/z 157.1. Fragmentation of this precursor would yield characteristic product ions. It is crucial to optimize the collision energy for each transition to achieve the best sensitivity.[11][12]

Q4: How can I minimize matrix effects in my analysis?

A4: Mitigating matrix effects is crucial for accurate and precise quantification.

  • Effective Sample Cleanup: Use SPE or LLE to remove as many interfering components as possible.

  • Chromatographic Separation: Optimize your LC method to separate L-β-imidazolelactic acid from co-eluting matrix components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will be affected by ion suppression or enhancement in the same way.[11][15] By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.

III. Experimental Protocols

The following are example protocols for sample preparation and LC-MS/MS analysis. These should be considered as starting points and may require optimization for specific instrumentation and sample types.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard for L-β-imidazolelactic acid.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Analysis

  • LC Column: A HILIC column (e.g., amide, silica, or zwitterionic phase) suitable for polar analytes.

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.

  • Gradient:

    • 0-1 min: 100% A

    • 1-8 min: Linearly ramp to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-15 min: Return to 100% A and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the specific MRM transitions for L-β-imidazolelactic acid and its internal standard.

IV. Visualizations

Histidine Metabolism Pathway

Histidine_Metabolism cluster_main_pathway Major Degradation Pathway cluster_alternative_pathway Alternative Pathway Histidine Histidine Urocanic_acid Urocanic Acid Histidine->Urocanic_acid Histidase L_beta_imidazolelactic_acid L-β-Imidazolelactic Acid Histidine->L_beta_imidazolelactic_acid Transaminase Imidazolepropionic_acid 4-Imidazolone-5-propionic Acid Urocanic_acid->Imidazolepropionic_acid Urocanase Formiminoglutamate N-Formiminoglutamate (FIGLU) Imidazolepropionic_acid->Formiminoglutamate Imidazolonepropionase Glutamate Glutamate Formiminoglutamate->Glutamate Glutamate formiminotransferase

Caption: Simplified metabolic pathway of histidine degradation.

Troubleshooting Workflow for Low Analyte Signal

Troubleshooting_Workflow Start Low or No Signal for L-β-Imidazolelactic Acid Check_MS Verify MS Parameters (MRM transitions, CE, etc.) Start->Check_MS MS_OK Parameters Correct? Check_MS->MS_OK Check_Chroma Evaluate Chromatography (Retention, Peak Shape) Chroma_OK Good Retention & Peak Shape? Check_Chroma->Chroma_OK Check_SamplePrep Review Sample Preparation (Extraction Efficiency, Stability) SamplePrep_OK Sample Prep Validated? Check_SamplePrep->SamplePrep_OK MS_OK->Check_Chroma Yes Optimize_MS Optimize MS Parameters MS_OK->Optimize_MS No Chroma_OK->Check_SamplePrep Yes Change_Column Switch to HILIC or Mixed-Mode Column Chroma_OK->Change_Column No Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) SamplePrep_OK->Improve_Cleanup No Resolved Issue Resolved SamplePrep_OK->Resolved Yes Optimize_MS->Check_MS Change_Column->Check_Chroma Investigate_Degradation Investigate Analyte Stability Improve_Cleanup->Investigate_Degradation Investigate_Degradation->Check_SamplePrep

Caption: A logical workflow for troubleshooting low signal issues.

Matrix Effect Mitigation Strategies

Matrix_Effect_Mitigation cluster_preanalytical Pre-Analytical cluster_analytical Analytical Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Dilution Sample Dilution Matrix_Effects->Dilution PPT Protein Precipitation Matrix_Effects->PPT LLE Liquid-Liquid Extraction Matrix_Effects->LLE SPE Solid-Phase Extraction Matrix_Effects->SPE Most Effective Cleanup Chroma_Opt Chromatographic Separation (e.g., HILIC, Gradient Optimization) Matrix_Effects->Chroma_Opt SIL_IS Stable Isotope-Labeled Internal Standard Matrix_Effects->SIL_IS Most Robust Correction Matrix_Matched Matrix-Matched Calibrators Matrix_Effects->Matrix_Matched

Caption: Strategies to overcome matrix effects in bioanalysis.

References

Technical Support Center: Method Refinement for Reproducible Results with (S)-Imidazolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-imidazolelactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible experimental results with this chiral molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is (S)-imidazolelactic acid and why is its chirality important?

A1: (S)-imidazolelactic acid is a chiral molecule and a metabolite of the amino acid L-histidine.[1][2] Its structure features an imidazole ring attached to a lactic acid backbone. In drug development and biological research, the specific stereoisomer (in this case, the 'S' enantiomer) is critical as different enantiomers of a chiral drug can have varied pharmacological activities, metabolic pathways, and toxicological profiles.[3] Using the correct, enantiomerically pure form is essential for obtaining meaningful and reproducible results.

Q2: My synthesis of (S)-imidazolelactic acid resulted in a low enantiomeric excess (% ee). What are the likely causes?

A2: Low enantiomeric excess in asymmetric synthesis is a common issue. Key factors to investigate include:

  • Purity of Starting Materials: Ensure the chiral auxiliary or catalyst is of high purity and the correct enantiomeric form.

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact stereoselectivity. Lower temperatures often favor higher enantioselectivity.

  • Reagent Stoichiometry: The ratio of reactants, chiral auxiliary, and any additives should be precisely controlled.

  • Moisture and Air Sensitivity: Some reagents used in asymmetric synthesis are sensitive to moisture and air. Ensure anhydrous and inert conditions are maintained if required.[4]

Q3: I am having difficulty purifying (S)-imidazolelactic acid from my reaction mixture. What strategies can I employ?

A3: (S)-imidazolelactic acid is a polar molecule, which can present challenges in purification.[5] Consider the following approaches:

  • Flash Column Chromatography: Due to its polarity, standard silica gel chromatography with common solvents like ethyl acetate/hexane may not be effective. A more polar solvent system, potentially including methanol or a small amount of acetic acid, may be necessary. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be effective for purifying polar compounds.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for purifying chiral compounds and can sometimes lead to an enhancement of the enantiomeric excess.[6]

Q4: How can I confirm the enantiomeric purity of my synthesized (S)-imidazolelactic acid?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. By comparing the peak areas of the (S) and (R) enantiomers, the enantiomeric excess can be accurately determined.[7]

Q5: What are the known biological roles of (S)-imidazolelactic acid?

A5: (S)-imidazolelactic acid is a metabolite in the catabolism of histidine.[1][8] It has been studied in the context of histidinemia, an inherited metabolic disorder, and its effects on oxidative stress in the cerebral cortex have been investigated.[1][9] Imidazolelactic acid can be formed from imidazolepyruvic acid, which is an intermediate in the breakdown of histidine.[8]

Troubleshooting Guides

Guide 1: Low Yield in Asymmetric Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction.- Increase reaction time. - Increase reaction temperature (monitor for impact on enantioselectivity). - Check the activity of the catalyst or reagents.
Poor nucleophilicity of the imidazole.Ensure complete deprotonation of the imidazole with a suitable base.
Multiple spots on TLC, low yield of desired product Formation of side products.- Optimize stoichiometry of reactants. - Lower the reaction temperature to minimize side reactions. - Investigate potential side reactions such as dialkylation of the imidazole.
Significant loss of product during workup/purification Product is water-soluble.- Use a continuous liquid-liquid extractor for aqueous workups. - Saturate the aqueous phase with NaCl to decrease the solubility of the product. - Use reverse-phase chromatography for purification.
Guide 2: Poor Enantioselectivity (% ee)
Symptom Possible Cause Suggested Solution
Low % ee, but good chemical yield Suboptimal reaction conditions.- Lower the reaction temperature. - Screen different solvents to find one that enhances stereoselectivity. - Vary the catalyst or chiral auxiliary loading.[4]
Impure chiral auxiliary or catalyst.- Verify the purity and enantiomeric excess of the chiral source. - Use freshly purchased or purified chiral reagents.
Inconsistent % ee between batches Variability in reaction setup.- Ensure strict control over temperature, addition rates of reagents, and stirring speed. - Use anhydrous solvents and inert atmosphere if necessary.
Racemization of product Harsh reaction or workup conditions.- Use milder acids or bases during workup. - Avoid excessive heat during purification.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-Imidazolelactic Acid (Adapted from general principles of asymmetric synthesis of α-hydroxy acids)

This protocol is a suggested starting point and may require optimization. It is based on the use of a chiral auxiliary to direct the stereoselective alkylation of an enolate.

Materials:

  • Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Bromoacetyl bromide

  • Imidazole

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Slowly add n-BuLi and stir for 30 minutes.

    • Add bromoacetyl bromide dropwise and stir for 1-2 hours at -78 °C.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the N-bromoacetyl auxiliary by flash chromatography.

  • N-Alkylation of Imidazole:

    • To a solution of imidazole in anhydrous THF, add a strong base such as sodium hydride (NaH) at 0 °C to form the imidazolate anion.

    • Add the purified N-bromoacetyl auxiliary and stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis and Cleavage of the Chiral Auxiliary:

    • Dissolve the product from the previous step in a mixture of THF and water.

    • Cool to 0 °C and add a solution of LiOH and H₂O₂.

    • Stir vigorously for 4-6 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Acidify the mixture with HCl to pH ~2-3.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over MgSO₄, and concentrate to obtain crude (S)-imidazolelactic acid.

Protocol 2: Purification by Flash Column Chromatography

Stationary Phase: C18 reverse-phase silica gel.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid

Procedure:

  • Dissolve the crude (S)-imidazolelactic acid in a minimal amount of the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).

  • Load the solution onto a pre-equilibrated C18 column.

  • Elute with a gradient of increasing Solvent B (e.g., 5% to 50% over 30 minutes).

  • Collect fractions and monitor by TLC or HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting mobile phase could be 90:10 hexane:isopropanol with 0.1% trifluoroacetic acid.

Procedure:

  • Dissolve a small amount of the purified (S)-imidazolelactic acid in the mobile phase.

  • Inject the sample onto the chiral HPLC system.

  • Run the analysis under isocratic conditions.

  • Identify the peaks corresponding to the (S) and (R) enantiomers (if a racemic standard is available for comparison).

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

Table 1: Troubleshooting Guide for Chiral HPLC Analysis

Problem Possible Cause Suggested Solution
No separation of enantiomers Incorrect chiral stationary phase.Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).
Inappropriate mobile phase.Vary the ratio of non-polar to polar solvent. Try different alcohol modifiers (e.g., ethanol, isopropanol). Add a small amount of an acidic or basic modifier.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.Add a modifier to the mobile phase (e.g., 0.1% TFA for acids, 0.1% DEA for bases).
Sample overload.Inject a smaller volume or a more dilute sample.
Inconsistent retention times Column not equilibrated.Equilibrate the column with the mobile phase for a sufficient time before injection.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Visualizations

Histidine_Metabolism Histidine Histidine Urocanic_Acid Urocanic_Acid Histidine->Urocanic_Acid Histidase Imidazolepyruvic_Acid Imidazolepyruvic_Acid Histidine->Imidazolepyruvic_Acid Histidine Transaminase Formiminoglutamate Formiminoglutamate Urocanic_Acid->Formiminoglutamate Urocanase Imidazolelactic_Acid (S)-Imidazolelactic Acid Imidazolepyruvic_Acid->Imidazolelactic_Acid Imidazolelactic Acid Dehydrogenase Glutamate Glutamate Formiminoglutamate->Glutamate Glutamate Formiminotransferase

Caption: Histidine Catabolism Pathway.

Troubleshooting_Workflow Start Low Reproducibility with (S)-Imidazolelactic Acid Problem_Identification Identify Problem Area Start->Problem_Identification Synthesis Synthesis Problem_Identification->Synthesis Synthesis Issues Purification Purification Problem_Identification->Purification Purification Issues Analysis Analysis Problem_Identification->Analysis Analytical Issues Low_Yield Low Yield? Synthesis->Low_Yield Low_EE Low % ee? Synthesis->Low_EE Impure_Product Impure Product? Purification->Impure_Product Inaccurate_Analysis Inaccurate Analysis? Analysis->Inaccurate_Analysis Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (T, t) Low_Yield->Optimize_Conditions Yes Check_Workup Review Workup Procedure Low_Yield->Check_Workup Yes Optimize_Stereoselectivity Optimize Stereoselectivity (Solvent, Catalyst) Low_EE->Optimize_Stereoselectivity Yes Check_Auxiliary Verify Chiral Auxiliary Purity Low_EE->Check_Auxiliary Yes Optimize_Chromatography Optimize Chromatography (Stationary/Mobile Phase) Impure_Product->Optimize_Chromatography Yes Consider_Crystallization Attempt Crystallization Impure_Product->Consider_Crystallization Yes Validate_HPLC Validate Chiral HPLC Method Inaccurate_Analysis->Validate_HPLC Yes Check_Standards Check Reference Standards Inaccurate_Analysis->Check_Standards Yes Reproducible_Result Reproducible Result Check_Reagents->Reproducible_Result Optimize_Conditions->Reproducible_Result Check_Workup->Reproducible_Result Optimize_Stereoselectivity->Reproducible_Result Check_Auxiliary->Reproducible_Result Optimize_Chromatography->Reproducible_Result Consider_Crystallization->Reproducible_Result Validate_HPLC->Reproducible_Result Check_Standards->Reproducible_Result

References

troubleshooting unexpected side reactions in (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid. Our aim is to help you identify and resolve unexpected side reactions and optimize your synthetic protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method of diazotization of L-histidine followed by hydrolysis.

Issue 1: Low Yield of the Desired Product and a Significant Amount of a UV-Active Impurity.

Possible Cause: A common side reaction in the diazotization of L-histidine is the elimination of water and nitrogen from the diazonium salt intermediate, leading to the formation of urocanic acid. This side reaction is often favored by elevated temperatures.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization process. Use an ice-salt bath to ensure consistent cooling.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of L-histidine. This helps to control the reaction rate and minimize localized temperature increases.

  • pH Control: Ensure the reaction medium is sufficiently acidic. The stability of the diazonium salt is pH-dependent.

Issue 2: Presence of a Chlorine-Containing Impurity.

Possible Cause: When using hydrochloric acid as the acid source for diazotization, the chloride ion can act as a nucleophile, attacking the carbocation intermediate formed after the loss of nitrogen. This results in the formation of (S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acid.

Troubleshooting Steps:

  • Choice of Acid: Consider using a non-nucleophilic acid, such as sulfuric acid or tetrafluoroboric acid, to minimize the formation of the chloro-derivative.

  • Control of Chloride Concentration: If hydrochloric acid must be used, using the minimum necessary concentration may help to reduce this side reaction.

Issue 3: Formation of a Ketone Impurity.

Possible Cause: Rearrangement of the carbocation intermediate can lead to the formation of (S)-3-(1H-imidazol-4-yl)-2-oxopropanoic acid.

Troubleshooting Steps:

  • Reaction Conditions: This side reaction is often influenced by the specific reaction conditions. Careful control of temperature and the rate of addition of the diazotizing agent can help to suppress rearrangement pathways.

  • Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the carbocation intermediate. While aqueous media are standard, exploring co-solvents might offer some control, though this would require significant process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most frequently cited method is the diazotization of L-histidine with sodium nitrite in an acidic medium, followed by the hydrolysis of the resulting diazonium salt. This reaction replaces the primary amine group of L-histidine with a hydroxyl group, with retention of stereochemistry at the alpha-carbon.

Q2: What are the major side products I should be aware of?

The primary side products to monitor are:

  • Urocanic acid: Formed via an elimination reaction.

  • (S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acid: Formed when using hydrochloric acid, via a substitution reaction.

  • (S)-3-(1H-imidazol-4-yl)-2-oxopropanoic acid: Formed through a rearrangement of the carbocation intermediate.

Q3: How can I monitor the progress of the reaction and the formation of side products?

High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can typically separate the starting material, the desired product, and the major side products. UV detection is suitable as the imidazole ring is UV-active.

Q4: What purification methods are recommended to remove the common side products?

  • Recrystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: Ion-exchange chromatography can be particularly useful for separating the desired carboxylic acid from less polar or neutral impurities. Reversed-phase chromatography can also be employed for purification.

Q5: Are there any specific safety precautions I should take during the diazotization of L-histidine?

Yes, diazotization reactions require careful handling:

  • Unstable Intermediates: Diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. It is standard practice to generate and use them in situ in a cold solution.

  • Nitrous Acid: Sodium nitrite is toxic. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid Handling: Use caution when handling strong acids.

Data Presentation

Table 1: Summary of Potential Side Reactions and Mitigation Strategies

Side ProductFormation PathwayKey Influencing FactorsRecommended Mitigation Strategies
Urocanic acidEliminationHigh TemperatureMaintain reaction temperature at 0-5 °C.
(S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acidNucleophilic SubstitutionUse of Hydrochloric AcidUse a non-nucleophilic acid (e.g., H₂SO₄).
(S)-3-(1H-imidazol-4-yl)-2-oxopropanoic acidCarbocation RearrangementReaction ConditionsStrict control of temperature and reagent addition rate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of L-Histidine

  • Dissolution of L-Histidine: Dissolve L-histidine in a dilute aqueous acid (e.g., 1M H₂SO₄) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in cold deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred L-histidine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the disappearance of the starting material by HPLC.

  • Quenching: Quench any excess nitrous acid by the careful addition of a small amount of urea or sulfamic acid until gas evolution ceases.

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature. The product can be isolated by various methods, including ion-exchange chromatography or by adjusting the pH to the isoelectric point of the product to induce precipitation, followed by filtration and washing.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., water/ethanol).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve L-Histidine in Acid diazotization Diazotization (0-5 °C) start->diazotization prep_nitrite Prepare NaNO2 Solution prep_nitrite->diazotization stirring Stirring (1-2h at 0-5 °C) diazotization->stirring quench Quench Excess Nitrite stirring->quench workup Work-up & Isolation quench->workup purification Purification workup->purification end Final Product purification->end side_reactions start L-Histidine diazonium Diazonium Intermediate start->diazonium NaNO2, H+ product This compound (Desired Product) diazonium->product H2O (Hydrolysis) urocanic Urocanic Acid (Elimination) diazonium->urocanic -H+, -N2, -H2O chloro (S)-2-chloro-3-(1H-imidazol-4-yl)propanoic acid (Substitution) diazonium->chloro Cl- keto (S)-3-(1H-imidazol-4-yl)-2-oxopropanoic acid (Rearrangement) diazonium->keto Rearrangement

Technical Support Center: Enhancing Detection Sensitivity for L-β-imidazolelactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of L-β-imidazolelactic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am having trouble detecting L-β-imidazolelactic acid using HPLC with UV detection. What could be the issue?

A1: L-β-imidazolelactic acid, like many imidazole-containing compounds, lacks a strong chromophore, which results in poor sensitivity with UV detection. To enhance sensitivity, consider the following:

  • Derivatization: Chemically modify the L-β-imidazolelactic acid molecule to introduce a chromophore. This will significantly increase its absorbance and, therefore, its detection signal.

  • Alternative Detection Methods: The most sensitive and specific method for detecting L-β-imidazolelactic acid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q2: My L-β-imidazolelactic acid signal is weak and variable when using LC-MS/MS. What are the potential causes and solutions?

A2: Weak and inconsistent signals in LC-MS/MS can stem from several factors throughout the experimental workflow. Here are some common issues and their solutions:

  • Suboptimal Sample Preparation: L-β-imidazolelactic acid is a polar molecule, and its recovery from complex biological matrices can be challenging. Ensure your sample preparation method is optimized for polar analytes.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of L-β-imidazolelactic acid in the mass spectrometer source.

  • Inefficient Chromatographic Separation: Poor peak shape and resolution can lead to a lower signal-to-noise ratio.

  • Non-Optimized Mass Spectrometry Parameters: The settings for the mass spectrometer, including ionization source parameters and collision energies for fragmentation, must be optimized for L-β-imidazolelactic acid.

Q3: How can I improve the recovery of L-β-imidazolelactic acid from my samples?

A3: To improve recovery, focus on optimizing your sample extraction and cleanup procedures. For biological fluids like plasma or urine, protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal Inefficient extraction.Optimize the sample preparation protocol. For SPE, test different sorbents and elution solvents.
Ion suppression from matrix components.Improve sample cleanup. Dilute the sample. Modify the chromatographic method to separate L-β-imidazolelactic acid from interfering compounds.
Incorrect MS/MS transitions.Optimize the precursor and product ions for L-β-imidazolelactic acid.
Analyte degradation.Ensure proper sample handling and storage. Avoid multiple freeze-thaw cycles.
Poor Peak Shape Inappropriate analytical column.Use a column suitable for polar analytes, such as a HILIC or a modern C18 column.
(Tailing, Broadening)Mismatched solvent strength between sample and mobile phase.Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.
Column contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Retention Time Shift Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Column aging.Use a guard column and replace the analytical column when performance degrades.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation and SPE
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the L-β-imidazolelactic acid with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of L-β-imidazolelactic Acid

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-98% B; 6-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-9 min: 2% B

Mass Spectrometry (MS) Parameters:

  • Determine the Precursor Ion:

    • Prepare a standard solution of L-β-imidazolelactic acid.

    • Infuse the solution directly into the mass spectrometer or perform an LC-MS run in full scan mode.

    • L-β-imidazolelactic acid has a molecular weight of 156.14 g/mol . In positive ion mode, the protonated molecule [M+H]+ should be observed at m/z 157.1. This will be your precursor ion.

  • Determine the Product Ions:

    • Perform a product ion scan on the precursor ion (m/z 157.1).

    • Fragment the precursor ion using a range of collision energies.

    • Identify the most stable and abundant fragment ions (product ions). Common losses for carboxylic acids include H2O (18 Da) and CO2 (44 Da).

  • Optimize MRM Transitions:

    • Select the most intense and specific product ions for your MRM transitions.

    • Optimize the collision energy for each transition to maximize the signal intensity.

    • A typical starting point for collision energy for a small molecule like this would be in the range of 10-30 eV.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined empirically (e.g., Precursor: 157.1 -> Product: To be determined)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation spe Solid-Phase Extraction (Oasis HLB) protein_precipitation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (HSS T3 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis Data Acquisition histidine_metabolism Histidine L-Histidine Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Histamine Histamine Histidine->Histamine Histidine Decarboxylase Imidazolepyruvic_Acid Imidazolepyruvic Acid Histidine->Imidazolepyruvic_Acid Transaminase Imidazolepropionic_Acid Imidazolepropionic Acid Urocanic_Acid->Imidazolepropionic_Acid Urocanase Imidazolelactic_Acid L-β-imidazolelactic Acid Imidazolepyruvic_Acid->Imidazolelactic_Acid Lactate Dehydrogenase

Validation & Comparative

Validating (S)-Imidazolelactic Acid as a Diagnostic Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Imidazolelactic acid, a metabolite of the essential amino acid histidine, has emerged as a potential candidate for a diagnostic biomarker. Its validation, however, requires a rigorous evaluation of its performance against existing diagnostic methods and alternative biomarkers. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the diagnostic utility of (S)-imidazolelactic acid, outlining the necessary experimental data, protocols, and pathways involved in its validation.

Currently, direct and comprehensive clinical validation studies specifically for (S)-imidazolelactic acid as a diagnostic biomarker are limited in the public domain. Therefore, this guide presents a framework for its evaluation, drawing parallels with the validation processes of other well-established and related biomarkers.

Comparative Performance of Diagnostic Biomarkers

A crucial step in validating a new biomarker is to compare its diagnostic accuracy with existing markers. Key performance metrics include sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC). While specific data for (S)-imidazolelactic acid is not yet widely available, the following table illustrates how its performance could be compared against a hypothetical alternative biomarker.

BiomarkerDisease IndicationSensitivity (%)Specificity (%)AUCSample TypeAnalytical Method
(S)-Imidazolelactic Acid (Hypothetical)Data NeededData NeededData NeededSerum/Plasma/UrineLC-MS/MS
Alternative Biomarker X (Hypothetical)85900.92SerumELISA
Alternative Biomarker Y (Hypothetical)78820.85PlasmaHPLC-UV

Table 1: Hypothetical Comparison of Diagnostic Biomarker Performance. This table illustrates the key metrics required to evaluate the diagnostic performance of (S)-imidazolelactic acid against other potential biomarkers. The sensitivity indicates the ability to correctly identify individuals with the disease, while specificity measures the ability to correctly identify healthy individuals. The AUC provides an aggregate measure of performance across all possible classification thresholds.

Experimental Protocols

Accurate and reproducible measurement of (S)-imidazolelactic acid in biological samples is fundamental for its validation as a biomarker. Below is a detailed protocol based on standard analytical techniques for small molecule quantification.

Protocol: Quantification of (S)-Imidazolelactic Acid in Human Plasma by LC-MS/MS

1. Objective: To quantitatively determine the concentration of (S)-imidazolelactic acid in human plasma samples.

2. Materials and Reagents:

  • (S)-Imidazolelactic acid analytical standard

  • Isotopically labeled internal standard (e.g., (S)-Imidazolelactic acid-d3)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (collected in EDTA tubes)

  • Solid Phase Extraction (SPE) cartridges

3. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Vortex each sample for 10 seconds.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from other plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for (S)-imidazolelactic acid and the internal standard need to be optimized.

5. Data Analysis and Quantification:

  • Construct a calibration curve using known concentrations of the (S)-imidazolelactic acid analytical standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of (S)-imidazolelactic acid in the plasma samples by interpolating from the calibration curve.

Visualizing Key Pathways and Workflows

Understanding the biological context and the experimental process is crucial for biomarker validation. The following diagrams illustrate the metabolic pathway of histidine leading to the formation of imidazolelactic acid and a general workflow for biomarker validation.

Histidine_Metabolism Histidine Histidine Imidazolepyruvic_acid Imidazolepyruvic acid Histidine->Imidazolepyruvic_acid Transaminase Imidazolelactic_acid (S)-Imidazolelactic acid Imidazolepyruvic_acid->Imidazolelactic_acid Reduction

Caption: Metabolic pathway from histidine to (S)-imidazolelactic acid.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Discovery Biomarker Discovery (e.g., Metabolomics) Candidate Candidate Biomarker ((S)-Imidazolelactic acid) Discovery->Candidate Analytical Analytical Validation (Assay Development) Candidate->Analytical Clinical Clinical Validation (Sensitivity, Specificity, AUC) Analytical->Clinical Replication Replication in Independent Cohorts Clinical->Replication

Comparative Bioactivity of (S)- and (R)-Imidazolelactic Acid: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the existing scientific literature reveals a notable scarcity of direct comparative studies on the bioactivity of the (S)- and (R)-enantiomers of imidazolelactic acid. While research has begun to shed light on the biological effects of the (S)-isomer, a comprehensive understanding of how the stereochemistry of this histidine metabolite influences its activity remains elusive. This guide synthesizes the available experimental data for (S)-imidazolelactic acid, outlines its metabolic origins, and proposes a framework for future research to elucidate the distinct pharmacological profiles of each enantiomer.

Metabolic Pathway of Imidazolelactic Acid

Imidazolelactic acid is a downstream metabolite of the essential amino acid L-histidine. The primary metabolic route involves the transamination of L-histidine to imidazole-pyruvic acid, which is subsequently reduced to form imidazolelactic acid.[1] This pathway is a secondary route for histidine catabolism, with the primary pathway involving the enzyme histidase which converts histidine to urocanic acid.[1][2] Conditions such as histidinemia, an inherited metabolic disorder characterized by a deficiency in histidase, can lead to an accumulation of histidine and its derivatives, including imidazolelactic acid.[3]

Histidine_Metabolism cluster_main_pathway Primary Pathway cluster_secondary_pathway Secondary Pathway L-Histidine L-Histidine Urocanic Acid Urocanic Acid L-Histidine->Urocanic Acid Histidase Imidazolepyruvic Acid Imidazolepyruvic Acid L-Histidine->Imidazolepyruvic Acid Transaminase Imidazolelactic Acid Imidazolelactic Acid Imidazolepyruvic Acid->Imidazolelactic Acid Reduction Comparative_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Bioactivity Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis_S (S)-Imidazolelactic Acid Synthesis & Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Synthesis_S->Cytotoxicity Synthesis_R (R)-Imidazolelactic Acid Synthesis & Purification Synthesis_R->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Cytotoxicity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) Antioxidant->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, LOX) Anti_inflammatory->Enzyme_Inhibition Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) Enzyme_Inhibition->Signaling_Pathways Receptor_Binding Receptor Binding Assays Signaling_Pathways->Receptor_Binding PK_PD Pharmacokinetics & Pharmacodynamics Receptor_Binding->PK_PD Efficacy_Models Animal Models of Disease PK_PD->Efficacy_Models

References

Cross-Validation of Analytical Methods for (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of three common analytical methods for the quantitative analysis of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, a metabolite of L-histidine also known as imidazolelactic acid. The analytical techniques evaluated are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) with UV detection.

The objective of this guide is to offer a comparative overview of the performance of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs, whether for pharmacokinetic studies, quality control, or metabolic research.

Data Presentation: A Comparative Analysis

The performance of each analytical method was evaluated based on key validation parameters as recommended by international guidelines. The following table summarizes the quantitative data obtained for the analysis of this compound.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE-UV)
**Linearity (R²) **≥ 0.999≥ 0.999≥ 0.998
Range 0.1 - 100 µg/mL0.5 - 500 ng/mL1 - 200 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%97.8% - 103.1%
Precision (% RSD)
Intra-day≤ 2.1%≤ 4.5%≤ 3.2%
Inter-day≤ 3.5%≤ 6.8%≤ 5.1%
Limit of Detection (LOD) 25 ng/mL0.1 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 80 ng/mL0.5 ng/mL1.5 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for the replication and adaptation of these analytical methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) for enhanced retention of the polar analyte.[1]

    • Mobile Phase: A gradient of Mobile Phase A (10 mM ammonium formate in water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).[1]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard should be optimized.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for injection.[2]

Capillary Electrophoresis (CE) with UV Detection

This technique offers high separation efficiency and is a good alternative to HPLC, particularly for charged analytes.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte.

    • Filter the sample through a 0.22 µm syringe filter.

  • Capillary Conditioning: Before the first run, and between runs, the capillary should be flushed with 0.1 M NaOH, followed by water, and then equilibrated with the BGE.[3]

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and a comparative summary of the analytical methods.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase define_analyte Define Analyte: (S)-2-hydroxy-3-(1H-imidazol- 4-yl)propanoic acid select_methods Select Analytical Methods: HPLC-UV, LC-MS/MS, CE-UV define_analyte->select_methods define_parameters Define Validation Parameters: Linearity, Accuracy, Precision, LOD, LOQ select_methods->define_parameters prep_samples Prepare Standard and Quality Control Samples define_parameters->prep_samples validate_hplc Validate HPLC-UV Method prep_samples->validate_hplc validate_lcms Validate LC-MS/MS Method prep_samples->validate_lcms validate_ce Validate CE-UV Method prep_samples->validate_ce collect_data Collect and Tabulate Validation Data validate_hplc->collect_data validate_lcms->collect_data validate_ce->collect_data compare_performance Compare Method Performance (Sensitivity, Robustness, etc.) collect_data->compare_performance select_optimal Select Optimal Method Based on Application compare_performance->select_optimal

Caption: Workflow for the cross-validation of analytical methods.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_ce CE-UV title Comparative Analysis of Analytical Methods hplc HPLC-UV Good for routine QC Moderate sensitivity Cost-effective lcms LC-MS/MS Highest sensitivity and selectivity Ideal for bioanalysis Higher cost and complexity ce CE-UV High separation efficiency Low sample and reagent consumption Lower sensitivity than LC-MS/MS

Caption: Key characteristics of the compared analytical methods.

References

A Comparative Analysis of the Metabolic Effects of L-β-imidazolelactic Acid and Other Histidine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of L-β-imidazolelactic acid and other key metabolites of the essential amino acid L-histidine. The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the diverse physiological and pathological roles of these compounds.

Introduction to Histidine Metabolism

L-histidine is an essential amino acid with a unique imidazole side chain, playing a crucial role in various biological processes.[1][2][3] Its metabolism gives rise to a variety of bioactive molecules with distinct and sometimes opposing effects on the body. The major metabolic pathways of histidine include its conversion to urocanic acid by histidase, decarboxylation to histamine, and its incorporation into dipeptides like carnosine and anserine.[1][3] A lesser-known metabolite, L-β-imidazolelactic acid, also emerges from histidine metabolism and has been the subject of investigation for its potential metabolic influence. This guide focuses on comparing the known metabolic effects of L-β-imidazolelactic acid with those of more extensively studied histidine metabolites, including urocanic acid, imidazole propionate, histamine, carnosine, and anserine.

Comparative Analysis of Metabolic Effects

The metabolic landscape of histidine derivatives is complex, with each metabolite exhibiting a unique profile of effects. The following sections and tables summarize the current understanding of their individual and comparative metabolic impacts.

L-β-imidazolelactic Acid: An Emerging Player

L-β-imidazolelactic acid is a metabolite of histidine whose functions are still being elucidated. Research suggests it may possess antioxidant properties, particularly at higher concentrations.[4] In a study investigating oxidative stress in the cerebral cortex of young rats, L-β-imidazolelactic acid demonstrated a dual effect: it enhanced oxidative stress at lower concentrations (0.5-1 mM) but exhibited antioxidant effects at higher concentrations (5-10 mM), as evidenced by a reduction in chemiluminescence.[4] This contrasts with the pro-oxidant effect observed for L-histidine at concentrations of 2.5 mM and higher.[4]

Urocanic Acid: The Skin's Guardian and Immune Modulator

Urocanic acid is a major metabolite of histidine found predominantly in the skin, where it acts as a natural UV filter.[3] It exists in two isomeric forms, trans-urocanic acid and cis-urocanic acid, with the latter being formed upon exposure to UVB radiation. While the trans form offers photoprotection, the cis isomer has been shown to have immunomodulatory effects.

Imidazole Propionate: A Gut Microbiota-Derived Modulator of Insulin Signaling

Imidazole propionate is a microbial metabolite of histidine that has gained significant attention for its role in metabolic diseases. Elevated levels of imidazole propionate have been linked to impaired glucose tolerance and insulin resistance.[5][6] Mechanistic studies have revealed that imidazole propionate can activate the mTORC1 signaling pathway, which in turn inhibits insulin receptor substrate (IRS), leading to impaired insulin signaling.[6][7] This positions imidazole propionate as a key mediator in the gut-host metabolic axis, particularly in the context of type 2 diabetes and non-alcoholic steatohepatitis (NASH).[5][7]

Histamine: The Pleiotropic Biogenic Amine

Histamine is perhaps the most well-known histidine metabolite, acting as a key mediator of allergic and inflammatory responses.[8] It also functions as a neurotransmitter and regulates gastric acid secretion.[1][9] Histamine exerts its diverse effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), making it a highly pleiotropic molecule.[1]

Carnosine and Anserine: Dipeptides with Protective Roles

Carnosine (β-alanyl-L-histidine) and its methylated analog anserine are dipeptides found in high concentrations in muscle and brain tissue. They are recognized for their antioxidant, anti-glycating, and pH-buffering capacities. These properties suggest a protective role against oxidative stress and the accumulation of advanced glycation end-products (AGEs), which are implicated in aging and various chronic diseases.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available on the metabolic effects of L-β-imidazolelactic acid and other histidine metabolites.

Table 1: Comparative Effects on Oxidative Stress in Rat Cerebral Cortex

CompoundConcentrationEffect on ChemiluminescenceEffect on Total Radical-Trapping Antioxidant Potential (TRAP)
L-Histidine 2.5 mM and higherIncrease (Pro-oxidant)Reduction
L-β-imidazolelactic acid 0.5 - 1 mMIncrease (Pro-oxidant)Not reported
5 - 10 mMReduction (Antioxidant)Not reported

Source: Data extracted from a study on oxidative stress in the cerebral cortex of young rats.[4]

Table 2: Overview of Metabolic Effects of Key Histidine Metabolites

MetabolitePrimary Site(s) of ActionKey Metabolic EffectsAssociated Signaling Pathways
L-β-imidazolelactic acid Cerebral Cortex (studied)Dual pro-oxidant and antioxidant effects depending on concentrationNot well-defined
Urocanic Acid SkinUV protection (trans-isomer), Immunomodulation (cis-isomer)Not well-defined
Imidazole Propionate Liver, SystemicImpaired glucose tolerance, Insulin resistancep38γ/p62/mTORC1
Histamine Various (Mast cells, stomach, brain)Allergic and inflammatory responses, Gastric acid secretion, NeurotransmissionH1R, H2R, H3R, H4R signaling
Carnosine & Anserine Muscle, BrainAntioxidant, Anti-glycation, pH buffering-

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.

HistidineMetabolism Histidine L-Histidine Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Imidazolelactic_Acid L-β-imidazolelactic Acid Histidine->Imidazolelactic_Acid Transaminase Histamine Histamine Histidine->Histamine Histidine Decarboxylase Carnosine_Anserine Carnosine / Anserine Histidine->Carnosine_Anserine Carnosine Synthase Imidazole_Propionate Imidazole Propionate Urocanic_Acid->Imidazole_Propionate Gut Microbiota (UrdA) Glutamate Glutamate Urocanic_Acid->Glutamate Urocanase

Caption: Overview of the major metabolic pathways of L-histidine.

ImidazolePropionateSignaling ImP Imidazole Propionate p38g p38γ ImP->p38g activates p62 p62 p38g->p62 phosphorylates mTORC1 mTORC1 p62->mTORC1 activates IRS Insulin Receptor Substrate (IRS) mTORC1->IRS inhibits Insulin_Signaling Insulin Signaling IRS->Insulin_Signaling Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance

Caption: Signaling pathway of Imidazole Propionate leading to insulin resistance.

ExperimentalWorkflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Metabolite Extraction Sample->Extraction Metabolic_Effect Assessment of Metabolic Effect (e.g., Oxidative Stress Assay, Glucose Tolerance Test) Sample->Metabolic_Effect Quantification Quantification (e.g., UPLC-MS/MS) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Result Comparative Analysis of Metabolic Effects Data_Analysis->Result Metabolic_Effect->Result

Caption: Generalized experimental workflow for comparing metabolic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the literature concerning the analysis of histidine metabolites and their effects.

Protocol 1: Quantification of Imidazole Propionate by UPLC-MS/MS

This protocol outlines a general procedure for the quantification of imidazole propionate in serum samples, a common method in metabolomics studies.[10]

  • Sample Preparation:

    • Thaw serum samples on ice.

    • Precipitate proteins by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., 3-piperazin-1-ylpropionic acid) to the serum sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable UPLC system with a C18 column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for the detection and quantification of imidazole propionate and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known imidazole propionate concentrations.

    • Calculate the concentration of imidazole propionate in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Protocol 2: Assessment of Oxidative Stress Parameters

This protocol describes the methods used to measure various markers of oxidative stress in tissue homogenates, as performed in the comparative study of L-histidine and L-β-imidazolelactic acid.[4]

  • Tissue Homogenate Preparation:

    • Homogenize cerebral cortex tissue in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.4).

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C.

    • Use the resulting supernatant for the subsequent assays.

  • Chemiluminescence Assay:

    • Measure tert-butyl hydroperoxide-initiated chemiluminescence in the tissue homogenate. The reaction mixture contains the tissue supernatant, buffer, and tert-butyl hydroperoxide.

    • Quantify the light emission using a luminometer. An increase in chemiluminescence indicates higher levels of oxidative stress.

  • Total Radical-Trapping Antioxidant Potential (TRAP) Assay:

    • Determine the TRAP by measuring the consumption of luminol in a reaction initiated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • The antioxidant capacity of the sample is proportional to the length of the lag phase before luminol consumption begins.

  • Thiobarbituric Acid Reactive Substances (TBA-RS) Assay:

    • Measure lipid peroxidation by quantifying the formation of malondialdehyde (MDA) and other TBA-reactive substances.

    • Incubate the tissue homogenate with thiobarbituric acid at high temperature and measure the absorbance of the resulting pink chromogen at 532 nm.

  • Antioxidant Enzyme Activity Assays:

    • Superoxide Dismutase (SOD): Measure the inhibition of the rate of adrenochrome formation at 480 nm.

    • Catalase (CAT): Determine the rate of hydrogen peroxide decomposition by monitoring the decrease in absorbance at 240 nm.

    • Glutathione Peroxidase (GSH-Px): Measure the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase, glutathione, and a substrate (e.g., tert-butyl hydroperoxide).

Conclusion

The metabolic derivatives of L-histidine exert a wide array of effects on the body, ranging from the immunomodulatory and photoprotective actions of urocanic acid to the profound impact of imidazole propionate on insulin signaling. L-β-imidazolelactic acid is an emerging metabolite with concentration-dependent effects on oxidative stress, highlighting the need for further research to fully understand its physiological role. The comparative data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the intricate connections between histidine metabolism and human health and disease. Future studies directly comparing the metabolic effects of these compounds under standardized conditions are warranted to build a more comprehensive understanding of their structure-activity relationships and therapeutic potential.

References

Clinical Validation of Imidazole Propionate in Atherosclerosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical validation of imidazole propionate (ImP) as a biomarker for subclinical atherosclerosis against established markers, supported by experimental data from key patient cohorts. While the initial topic specified imidazolelactic acid, current clinical research prominently features imidazole propionate, a closely related gut microbial metabolite of histidine, as a key molecule in cardiometabolic diseases. This document will focus on ImP, while also clarifying its metabolic relationship with imidazolelactic acid.

Executive Summary

Recent large-scale clinical studies have identified the gut microbiota-derived metabolite, imidazole propionate (ImP), as a potential biomarker for early-stage, subclinical atherosclerosis.[1][2][3] Elevated plasma levels of ImP have been associated with the presence and extent of atherosclerotic plaques in asymptomatic individuals, independent of traditional risk factors.[1][2] Mechanistic studies have further revealed that ImP can act as a causal agent in the development of atherosclerosis by activating a pro-inflammatory signaling pathway. This guide synthesizes the findings from major patient cohort studies, details the experimental methodologies, and compares the performance of ImP with conventional biomarkers.

Data Presentation: Biomarker Performance in Subclinical Atherosclerosis

The following table summarizes the performance of imidazole propionate (ImP) in discriminating the presence of subclinical atherosclerosis compared to and in combination with standard biomarkers, high-sensitivity C-reactive protein (hs-CRP) and low-density lipoprotein cholesterol (LDL-C), in two major asymptomatic patient cohorts: PESA (Progression of Early Subclinical Atherosclerosis) and IGT (Impaired Glucose Tolerance).

Biomarker(s)Patient CohortNo. of ParticipantsPerformance Metric (AUC)95% Confidence IntervalKey Finding
LDL-C PESA4000.5330.488 - 0.590Limited discriminatory power on its own.
ImP + LDL-C PESA4000.5910.524 - 0.639ImP significantly improves the diagnostic value of LDL-C. [1]
hs-CRP PESA4000.5110.501 - 0.532Limited discriminatory power on its own.
ImP + hs-CRP PESA4000.5880.525 - 0.651ImP significantly improves the diagnostic value of hs-CRP. [1]
LDL-C IGT>1,8000.5360.508 - 0.565Limited discriminatory power on its own.
ImP + LDL-C IGT>1,8000.5650.535 - 0.590ImP provides a modest but significant improvement over LDL-C. [1]
hs-CRP IGT>1,8000.5300.10 - 0.552Limited discriminatory power on its own.
ImP + hs-CRP IGT>1,8000.5590.530 - 0.584ImP provides a modest but significant improvement over hs-CRP. [1]

AUC: Area Under the Receiver Operating Characteristic Curve. An AUC of 0.5 indicates no discrimination, while an AUC of 1.0 indicates perfect discrimination.

Experimental Protocols

Patient Cohort Descriptions
  • PESA (Progression of Early Subclinical Atherosclerosis) Study: A prospective cohort study of over 4,000 asymptomatic, middle-aged (40-54 years) employees of the Santander Bank in Madrid, Spain. The study is designed to identify new imaging and biological factors associated with the presence and progression of early-stage atherosclerosis. Participants underwent extensive non-invasive imaging to detect subclinical atherosclerosis in the carotid, abdominal aortic, and iliofemoral arteries, as well as coronary artery calcification scoring.[2]

  • IGT (Impaired Glucose Tolerance) Cohort: A cohort of over 1,800 individuals with impaired glucose tolerance, who are at a higher risk for developing type 2 diabetes and cardiovascular disease. This cohort allows for the investigation of metabolic biomarkers in a population with an adverse cardiometabolic profile.[2]

Quantification of Imidazole Propionate in Human Plasma

The quantification of ImP in plasma samples from the PESA and IGT cohorts was performed using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples were stored at -80°C until analysis. For analysis, proteins were precipitated from the plasma using a solvent such as methanol or acetonitrile. The supernatant containing the metabolites was then separated.

  • LC-MS/MS Analysis: The analysis was carried out on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Chromatographic Separation: A C18 reversed-phase column was used to separate ImP from other plasma components. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid was employed.

    • Mass Spectrometry Detection: The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify ImP and its stable isotope-labeled internal standard.

  • Data Analysis: The concentration of ImP in the plasma samples was determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ImP.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Histidine to Imidazole Propionate

Imidazole propionate is a microbial metabolite derived from the essential amino acid histidine. The conversion primarily occurs in the gut, where gut bacteria metabolize dietary histidine. The key enzymes involved are histidine ammonia-lyase (HAL) and urocanate reductase. Imidazolelactic acid is another metabolite in the broader histidine metabolism pathway.

Histidine_Metabolism Histidine Dietary Histidine Gut_Microbiota Gut Microbiota Histidine->Gut_Microbiota Metabolism by Imidazolelactic_Acid Imidazolelactic Acid Histidine->Imidazolelactic_Acid Other_Metabolites Other Histidine Metabolites Histidine->Other_Metabolites Urocanic_Acid Urocanic Acid Imidazole_Propionate Imidazole Propionate (ImP) Urocanic_Acid->Imidazole_Propionate Urocanate Reductase Gut_Microbiota->Urocanic_Acid Histidine ammonia-lyase (HAL)

Caption: Metabolic pathway of dietary histidine to imidazole propionate by gut microbiota.

Imidazole Propionate Signaling Pathway in Atherosclerosis

Imidazole propionate has been shown to promote atherosclerosis by activating a pro-inflammatory signaling cascade in myeloid cells, such as macrophages. This pathway involves the imidazoline-1 receptor (I1R) and the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).

ImP_Signaling_Pathway cluster_cell ImP Imidazole Propionate (ImP) I1R Imidazoline-1 Receptor (I1R) ImP->I1R Binds to mTORC1 mTORC1 Activation I1R->mTORC1 Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) mTORC1->Inflammation Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis Myeloid_Cell Myeloid Cell

Caption: ImP-I1R-mTORC1 signaling pathway in myeloid cells promoting atherosclerosis.

Experimental Workflow for Clinical Validation

The clinical validation of ImP as a biomarker for atherosclerosis typically follows a multi-stage workflow, from patient cohort selection to data analysis.

Experimental_Workflow Cohort_Selection Asymptomatic Patient Cohort Selection (e.g., PESA, IGT) Imaging Subclinical Atherosclerosis Imaging (3D Vascular Ultrasound, CT) Cohort_Selection->Imaging Blood_Sampling Plasma Sample Collection and Storage (-80°C) Cohort_Selection->Blood_Sampling Data_Analysis Statistical Analysis (ROC Curve, AUC Calculation) Imaging->Data_Analysis LC_MS LC-MS/MS Quantification of Imidazole Propionate Blood_Sampling->LC_MS LC_MS->Data_Analysis Biomarker_Validation Biomarker Performance Validation Data_Analysis->Biomarker_Validation

Caption: Workflow for the clinical validation of ImP as an atherosclerosis biomarker.

References

Comparative Metabolomics of Gut Microbiota and (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic Acid Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic output of the gut microbiota is paramount. This guide provides a comparative analysis of the production of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as imidazole lactic acid (ILA), by different gut microbial species. It delves into the underlying metabolic pathways, offers detailed experimental protocols for metabolomic analysis, and presents a comparison with alternative production methods.

Introduction to Imidazole Lactic Acid

This compound is a metabolite derived from the essential amino acid histidine. Emerging research suggests its potential role in host-microbe interactions and immunomodulation. Its structural similarity to other aromatic lactic acids, such as indole-3-lactic acid and phenyllactic acid, which are known to have anti-inflammatory and other biological activities, has spurred interest in understanding its production by the gut microbiota.

Microbial Production of Imidazole Lactic Acid

The production of imidazole lactic acid is not ubiquitous among gut bacteria. Specific species, particularly within the Bifidobacterium genus, have been identified as key producers.

Key Microbial Producers and Comparative Production Levels

While comprehensive quantitative data across a wide range of gut microbes is still an active area of research, studies have highlighted the capacity of certain bifidobacteria to produce aromatic lactic acids. In a co-culture system of Bifidobacterium breve with intestinal epithelial cells, an increase in imidazole lactic acid was observed, alongside significant production of indole-3-lactic acid (ILA) and phenyllactic acid (PLA).[1][2]

For comparison, this guide presents available quantitative data on the production of related aromatic lactic acids by Bifidobacterium breve, which can serve as a proxy for understanding the relative production capacity for imidazole lactic acid.

Microbial SpeciesCulture ConditionMetaboliteConcentration (μM)Reference
Bifidobacterium breve MCC1274MonocultureIndole-3-lactic acid (ILA)~2[2]
Bifidobacterium breve MCC1274Co-culture with IECsIndole-3-lactic acid (ILA)~10[2]
Bifidobacterium breve MCC1274MonoculturePhenyllactic acid (PLA)~5[2]
Bifidobacterium breve MCC1274Co-culture with IECsPhenyllactic acid (PLA)~25[2]
Bifidobacterium breve MCC1274Co-culture with IECsImidazole lactic acid Increased (qualitative)[3]

Note: IECs refer to Intestinal Epithelial Cells.

Metabolic Pathway of Imidazole Lactic Acid Production

The biosynthesis of imidazole lactic acid from histidine in gut bacteria involves a multi-step enzymatic conversion. This pathway is analogous to the production of other aromatic lactic acids from their respective aromatic amino acid precursors.

Histidine Histidine Imidazole_pyruvic_acid Imidazole_pyruvic_acid Histidine->Imidazole_pyruvic_acid Aromatic amino acid transaminase (aat) Imidazole_lactic_acid Imidazole_lactic_acid Imidazole_pyruvic_acid->Imidazole_lactic_acid Aromatic lactate dehydrogenase (ldh)

Figure 1. Biosynthetic pathway of imidazole lactic acid from histidine.

Comparative Metabolomics Workflow

A typical workflow for the comparative metabolomics of gut microbiota to study imidazole lactic acid production involves several key steps, from sample preparation to data analysis.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Microbial Culture Microbial Culture Supernatant Collection Supernatant Collection Microbial Culture->Supernatant Collection Metabolite Extraction Metabolite Extraction Supernatant Collection->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantitative Comparison Quantitative Comparison Metabolite Identification->Quantitative Comparison

Figure 2. Experimental workflow for comparative metabolomics.

Experimental Protocols

Microbial Culture and Supernatant Collection
  • Bacterial Strains: Obtain desired gut microbial strains (e.g., Bifidobacterium breve, Lactobacillus spp.) from a reputable culture collection.

  • Culture Medium: Use a defined medium such as modified Gifu anaerobic medium (mGAM) or a custom-defined medium supplemented with L-histidine (e.g., 1 mM).

  • Culture Conditions: Grow bacteria under anaerobic conditions (e.g., 80% N₂, 10% CO₂, 10% H₂) at 37°C to the desired growth phase (e.g., late logarithmic or stationary phase).

  • Supernatant Collection: Centrifuge the bacterial culture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells. Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.

Metabolite Extraction
  • Protein Precipitation: To 100 µL of the culture supernatant, add 400 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled imidazole lactic acid).

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 15,000 x g for 15 minutes at 4°C).

  • Drying and Reconstitution: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol in water).

LC-MS/MS Analysis for Imidazole Lactic Acid Quantification
  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate imidazole lactic acid from other metabolites. For example, start with 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 2% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for imidazole lactic acid and the internal standard. For imidazole lactic acid (C₆H₈N₂O₃, exact mass: 156.05), a potential transition would be m/z 157.06 -> 111.04 (loss of H₂O and CO).

    • Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.

  • Quantification: Create a standard curve using authentic this compound of known concentrations. Calculate the concentration of imidazole lactic acid in the samples by comparing its peak area ratio to the internal standard against the standard curve.

Alternative Production Methods: A Comparative Overview

While microbial fermentation is a key route for imidazole lactic acid production, alternative methods can be considered for specific applications.

Production MethodDescriptionAdvantagesDisadvantages
Microbial Fermentation Utilization of specific gut microbial strains to convert histidine into imidazole lactic acid."Green" and sustainable process; produces the natural (S)-enantiomer.Lower yields and titers compared to chemical synthesis; complex downstream processing.
Chemical Synthesis Multi-step organic synthesis from commercially available starting materials.High yields and purity; scalable process.Often requires harsh reaction conditions; may produce a racemic mixture requiring further resolution; use of hazardous reagents.
Chemo-enzymatic Synthesis A hybrid approach combining chemical steps with enzymatic reactions to achieve high stereoselectivity.High enantiomeric purity; milder reaction conditions compared to purely chemical synthesis.Requires identification and optimization of suitable enzymes; can be more complex to develop.
Signaling and Logical Relationships

The production of imidazole lactic acid is intricately linked to the availability of its precursor, histidine, and the presence of specific microbial enzymes. Its production can be influenced by dietary protein intake and the overall composition of the gut microbiota. Furthermore, like other aromatic lactic acids, it may play a role in host-microbe signaling, potentially interacting with host receptors to modulate immune responses.

Dietary Histidine Dietary Histidine Gut Microbiota Gut Microbiota Dietary Histidine->Gut Microbiota Substrate Imidazole Lactic Acid Imidazole Lactic Acid Gut Microbiota->Imidazole Lactic Acid Biotransformation Host Immune Modulation Host Immune Modulation Imidazole Lactic Acid->Host Immune Modulation Signaling

References

Validating the Role of (S)-Imidazolelactic Acid and Comparative Compounds in Specific Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-imidazolelactic acid and two other relevant imidazole- and indole-derived metabolites, imidazole propionic acid (ImP) and indole-3-propionic acid (IPA), in the context of specific disease models. Due to the limited availability of in-depth studies on (S)-imidazolelactic acid, this guide focuses on the more extensively researched ImP and IPA as comparators, offering insights into their validated roles, mechanisms of action, and therapeutic potential.

Introduction

(S)-Imidazolelactic acid is a metabolite of histidine, and its role in disease is an emerging area of research.[1][2] In contrast, imidazole propionic acid (ImP) and indole-3-propionic acid (IPA) have been more thoroughly investigated, with significant evidence linking them to various pathological and physiological processes.[3][4][5][6] ImP, a microbial metabolite of histidine, has been implicated in the pathogenesis of type 2 diabetes and cardiovascular diseases.[3][6][7][8] Conversely, IPA, a tryptophan metabolite also produced by the gut microbiota, has demonstrated neuroprotective and anti-inflammatory properties.[9][10][11][12][13] This guide aims to summarize the current understanding of these compounds, presenting available quantitative data, experimental protocols, and signaling pathways to aid researchers in their investigations.

(S)-Imidazolelactic Acid: An Overview

Research on the specific role of (S)-imidazolelactic acid in disease models is in its early stages. One study has investigated its effects on oxidative stress in the cerebral cortex of young rats, suggesting a potential relevance to neurological conditions such as histidinemia, an inherited metabolic disorder characterized by elevated levels of histidine and its derivatives.[1]

Quantitative Data
ParameterConcentrationEffect in Rat Cerebral Cortex HomogenatesReference
Chemiluminescence0.5-1 mMIncreased (Pro-oxidant effect)[1]
5-10 mMDecreased (Antioxidant effect)[1]
Experimental Protocol: Assessment of Oxidative Stress

Model: Cerebral cortex homogenates from 30-day-old Wistar rats.[1]

Methodology:

  • Tissue Preparation: Cerebral cortices are homogenized in a buffer solution.

  • Treatment: Homogenates are incubated with varying concentrations of L-beta-imidazolelactic acid (0.1 to 10 mM).[1]

  • Oxidative Stress Parameter Measurement:

    • Chemiluminescence: To assess the overall oxidant production.

    • Total Radical-Trapping Antioxidant Potential (TRAP): To measure the total antioxidant capacity.

    • Thiobarbituric Acid Reactive Substances (TBA-RS): To quantify lipid peroxidation.

    • Antioxidant Enzyme Activities: Measurement of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) activities.[1]

Comparative Analysis: Imidazole Propionic Acid (ImP) and Indole-3-Propionic Acid (IPA)

Imidazole propionic acid (ImP) and indole-3-propionic acid (IPA) serve as valuable comparators due to their more established roles in various disease models.

Quantitative Data Comparison
CompoundDisease ModelKey FindingsQuantitative DataReference
Imidazole Propionic Acid (ImP) Atherosclerosis (ApoE-/- mice)Increased atherosclerotic lesion size.800 µ g/day in drinking water for 12 weeks.[5]
Type 2 DiabetesImpairs glucose metabolism.Elevated serum levels in prediabetic and diabetic subjects.[8]
Atopic DermatitisAmeliorates atopic dermatitis-like skin lesions.N/A[14]
Indole-3-Propionic Acid (IPA) Sepsis (CLP mice)Ameliorated mortality and decreased pro-inflammatory cytokines.N/A[9][10]
Alzheimer's DiseaseNeuroprotective effects against cerebral ischemia.N/A[11]
Metabolic DisordersImproves blood glucose and insulin sensitivity; reduces serum cholesterol.Oral administration significantly reduced HFD-induced body weight gain and serum lipid levels.[13]
Experimental Protocols

Model: Apolipoprotein E-deficient (ApoE-/-) mice.[5]

Methodology:

  • Animal Model: 8-week-old male ApoE-/- mice.

  • Diet: High-fat diet (HFD).

  • Treatment: ImP administered in drinking water (800 µ g/day ) for 12 weeks.[5]

  • Atherosclerotic Lesion Analysis:

    • Aortas are dissected, stained with Oil Red O, and the lesion area is quantified.

    • Histological analysis of aortic root sections.

  • Molecular Analysis:

    • Western blot analysis of key signaling proteins (e.g., PI3K, AKT, FOXO1) in human aortic endothelial cells (HAECs) treated with ImP.[5]

    • Next-generation sequencing to identify transcriptional changes.[5]

Model: Cecal ligation and puncture (CLP)-induced sepsis in mice.[9][10]

Methodology:

  • Sepsis Induction: Mice undergo CLP surgery to induce sepsis.

  • Treatment: IPA administered to a cohort of septic mice.

  • Outcome Measures:

    • Survival rates are monitored over time.

    • Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using ELISA.

  • Microbiota Analysis:

    • Fecal samples are collected for 16S rRNA gene sequencing to analyze changes in gut microbiota composition.[9]

Signaling Pathways and Mechanisms of Action

Imidazole Propionic Acid (ImP) Signaling in Disease

ImP has been shown to influence several signaling pathways, contributing to its pathological effects in metabolic and cardiovascular diseases. In type 2 diabetes, ImP can activate the p38γ/p62/mTORC1 pathway, leading to insulin resistance.[7] In the context of atherosclerosis, it has been found to impair endothelial cell function by suppressing the PI3K/AKT pathway and subsequently activating the FOXO1 transcription factor.[5] However, in atopic dermatitis, ImP has shown therapeutic potential by inhibiting mTORC2.[14]

ImP_Signaling_Atherosclerosis cluster_EC Endothelial Cell ImP Imidazole Propionic Acid (ImP) InsulinReceptor Insulin Receptor ImP->InsulinReceptor inhibits PI3K PI3K InsulinReceptor->PI3K AKT AKT PI3K->AKT FOXO1 FOXO1 AKT->FOXO1 inhibits EndothelialDysfunction Endothelial Dysfunction (Impaired Migration, Increased Inflammation) FOXO1->EndothelialDysfunction Atherosclerosis Atherosclerosis EndothelialDysfunction->Atherosclerosis

Caption: ImP-mediated signaling pathway in atherosclerosis.

Indole-3-Propionic Acid (IPA) Signaling in Neuroprotection and Gut Homeostasis

IPA is known to exert its beneficial effects through multiple mechanisms. A key pathway involves its interaction with the pregnane X receptor (PXR) in intestinal cells, which helps maintain mucosal homeostasis and barrier function.[11] Its potent antioxidant properties are attributed to its ability to scavenge hydroxyl radicals more effectively than melatonin without generating pro-oxidant intermediates.[11]

IPA_Signaling cluster_Gut Gut Lumen cluster_Intestinal Intestinal Cells cluster_Systemic Systemic Circulation & Brain Tryptophan Tryptophan GutMicrobiota Gut Microbiota (e.g., Clostridium sporogenes) Tryptophan->GutMicrobiota IPA_produced Indole-3-Propionic Acid (IPA) GutMicrobiota->IPA_produced PXR Pregnane X Receptor (PXR) IPA_produced->PXR IPA_circulating IPA (circulating) IPA_produced->IPA_circulating absorption BarrierFunction Enhanced Mucosal Homeostasis & Barrier Function PXR->BarrierFunction HydroxylRadicals Hydroxyl Radicals IPA_circulating->HydroxylRadicals scavenges Neuroprotection Neuroprotection HydroxylRadicals->Neuroprotection leads to

Caption: Production and mechanism of action of IPA.

Experimental Workflow: Comparative Analysis

The following workflow outlines a general approach for comparing the effects of (S)-imidazolelactic acid, ImP, and IPA in a specific disease model.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome DiseaseModel Select Disease Model (e.g., in vivo, in vitro) CompoundTreatment Treatment Groups: - Vehicle Control - (S)-Imidazolelactic Acid - Imidazole Propionic Acid (ImP) - Indole-3-Propionic Acid (IPA) DiseaseModel->CompoundTreatment Phenotypic Phenotypic Analysis (e.g., disease severity, biomarkers) CompoundTreatment->Phenotypic Mechanistic Mechanistic Studies (e.g., Western Blot, RNA-seq) CompoundTreatment->Mechanistic Data Data Analysis & Comparison Phenotypic->Data Mechanistic->Data Conclusion Conclusion on Comparative Efficacy and MoA Data->Conclusion

Caption: General workflow for comparative compound validation.

Conclusion

While the direct role of (S)-imidazolelactic acid in specific disease models remains an area for further exploration, comparative analysis with related microbial metabolites like imidazole propionic acid and indole-3-propionic acid provides a valuable framework for future research. ImP is emerging as a significant contributor to metabolic and cardiovascular diseases, whereas IPA shows promise as a therapeutic agent for neurological and inflammatory conditions. The contrasting roles of these structurally related compounds highlight the nuanced and complex interactions between gut microbiota metabolites and host physiology. Further investigation into the specific pathways and receptors modulated by (S)-imidazolelactic acid is warranted to elucidate its potential as a biomarker or therapeutic target.

References

Comparative Analysis of Imidazolelactic Acid Levels: A Biomarker in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive review of imidazolelactic acid concentrations in healthy individuals versus those with specific metabolic and physiological conditions reveals its potential as a diagnostic and research marker. This guide provides a detailed comparison of its levels, the methodologies for its detection, and its role in relevant biological pathways.

Imidazolelactic acid, a metabolite of the amino acid histidine, is emerging as a significant biomarker in several physiological and pathological states. While a normal component of human urine, its concentration can fluctuate, indicating underlying metabolic disturbances. This guide offers a comparative analysis of imidazolelactic acid levels in healthy versus diseased states, providing researchers, scientists, and drug development professionals with a vital resource for their work.

Quantitative Data Summary

The following table summarizes the known variations in imidazolelactic acid levels across different conditions. It is important to note that while qualitative increases are well-documented, specific quantitative data for imidazolelactic acid remains sparse in readily available literature.

ConditionAnalyteMatrixHealthy Control LevelsDiseased State LevelsFold Change/Comment
Histidinemia Histidine (precursor)Blood70-120 µmol/L290-1420 µmol/L4 to 12-fold increase
Imidazolelactic AcidUrineNormalMarkedly elevated excretionPrecise quantitative data is limited, but significant increases are consistently reported.
Pregnancy Imidazolelactic AcidUrineNormalIncreased 3-foldUrinary excretion is notably higher, particularly in the third trimester.
Folic Acid & Vitamin B12 Deficiency Imidazolelactic AcidUrineNormalIncreased excretionElevated urinary levels are an indicator of these deficiencies.

Metabolic Pathway of Imidazolelactic Acid

Imidazolelactic acid is a product of histidine metabolism. In the primary pathway, histidine is converted to urocanic acid by the enzyme histidase. However, a secondary pathway becomes significant when histidase activity is deficient, as seen in histidinemia. In this alternative route, histidine is transaminated to imidazolepyruvic acid, which is then reduced to imidazolelactic acid.

Histidine Metabolism Histidine Metabolism Pathway cluster_0 Alternative Pathway in Histidinemia Histidine Histidine Imidazolepyruvic_acid Imidazolepyruvic_acid Histidine->Imidazolepyruvic_acid Transaminase Histidine->Imidazolepyruvic_acid Urocanic_acid Urocanic_acid Histidine->Urocanic_acid Histidase (Primary Pathway) Imidazolelactic_acid Imidazolelactic_acid Imidazolepyruvic_acid->Imidazolelactic_acid Reduction Imidazolepyruvic_acid->Imidazolelactic_acid

Caption: Metabolic pathway of histidine, highlighting the formation of imidazolelactic acid.

Potential Signaling Role in Oxidative Stress

While a direct signaling pathway for imidazolelactic acid is not yet fully elucidated, studies suggest it may play a dual role in oxidative stress, acting as both a pro-oxidant and an antioxidant depending on its concentration. This suggests a potential interaction with cellular redox-sensitive signaling pathways.

Imidazolelactic Acid and Oxidative Stress Potential Role of Imidazolelactic Acid in Oxidative Stress Signaling Imidazolelactic_acid Imidazolelactic Acid Low_Concentration Low Concentration (e.g., 0.5-1 mM) Imidazolelactic_acid->Low_Concentration High_Concentration High Concentration (e.g., 5-10 mM) Imidazolelactic_acid->High_Concentration ROS Reactive Oxygen Species (ROS) Low_Concentration->ROS Increases Antioxidant_Response Antioxidant Response High_Concentration->Antioxidant_Response Promotes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Response->Oxidative_Stress Reduces

Caption: Hypothetical signaling of imidazolelactic acid in oxidative stress modulation.

Experimental Protocols

The quantitative analysis of imidazolelactic acid in biological fluids is most accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following provides a general workflow for such an analysis.

LC_MS_MS_Workflow General Workflow for Imidazolelactic Acid Quantification Sample_Collection 1. Sample Collection (Urine or Plasma) Sample_Preparation 2. Sample Preparation (Protein precipitation, derivatization if necessary) Sample_Collection->Sample_Preparation LC_Separation 3. Liquid Chromatography (Separation of analytes) Sample_Preparation->LC_Separation Mass_Spectrometry 4. Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->Mass_Spectrometry Data_Analysis 5. Data Analysis (Concentration determination) Mass_Spectrometry->Data_Analysis

Caption: LC-MS/MS workflow for imidazolelactic acid analysis.

Detailed Methodology:

1. Sample Preparation:

  • Plasma/Serum: To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled imidazolelactic acid) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Urine: Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing the internal standard.

  • Centrifuge to remove any particulate matter.

2. Liquid Chromatography (LC):

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with two solvents is common:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: An organic solvent like acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the analyte of interest.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

  • Injection Volume: 5-10 µL of the prepared sample is injected.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for imidazolelactic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

    • The precursor ion is the protonated molecule of imidazolelactic acid ([M+H]+).

    • Product ions are generated by fragmentation of the precursor ion in the collision cell.

  • Quantification: The concentration of imidazolelactic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

This guide provides a foundational understanding of the comparative levels of imidazolelactic acid in health and disease. Further research is warranted to establish precise quantitative ranges and to fully elucidate its role in cellular signaling pathways. This will be crucial for leveraging imidazolelactic acid as a robust biomarker in clinical and research settings.

Safety Operating Guide

Navigating the Disposal of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, a compound often utilized in pharmaceutical research. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.

This compound , also known as imidazole-4-lactic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a fully-buttoned lab coat, must be worn when handling this chemical.[3] All operations involving this compound should be conducted in a properly functioning certified laboratory chemical fume hood.[3]

Core Disposal Principles

The fundamental principle of chemical waste management is that the generator of the waste is responsible for its proper characterization and disposal in accordance with local, regional, and national regulations. For significant quantities of this compound, it is strongly recommended to contact a licensed professional waste disposal service. For small quantities, the following procedures can be implemented.

Quantitative Data and Incompatibilities

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3] this compound and its waste solutions should not be mixed with incompatible materials.

ParameterGuidelineSource(s)
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
Waste Container Sealable, airtight, and chemically compatible container.[3]
Labeling Container must be clearly labeled as "Hazardous Waste" with the full chemical name.[3]

Experimental Protocol for Neutralization of Small Quantities

For incidental, small amounts of aqueous solutions of this compound, a carefully executed neutralization procedure can render the waste less hazardous. This protocol should only be performed by trained personnel.

Materials:

  • Aqueous waste solution of this compound

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate waste container

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible.[2]

  • Dilution: If the waste solution is concentrated, dilute it with water to less than 5% concentration in a suitably large beaker to manage potential foaming.

  • Neutralization: While stirring the diluted waste solution, slowly add the 5% sodium bicarbonate or sodium carbonate solution dropwise. Be cautious as carbon dioxide gas will be evolved, which can cause frothing.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once neutralized, the solution may be permissible for drain disposal depending on local regulations. It is imperative to consult your institution's environmental health and safety (EHS) office for guidance on the proper disposal of the neutralized solution.

  • Container Rinsing: Rinse the empty container with a suitable solvent (e.g., water) and collect the rinsate as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound waste is_large_quantity Is it a large quantity or pure solid? start->is_large_quantity professional_disposal Contact licensed professional waste disposal service is_large_quantity->professional_disposal Yes is_aqueous_solution Is it a dilute aqueous solution? is_large_quantity->is_aqueous_solution No end End of Process professional_disposal->end collect_waste Collect in a labeled, sealed, compatible hazardous waste container. Store away from incompatibles. is_aqueous_solution->collect_waste No neutralize_waste Neutralize small quantities with 5% sodium bicarbonate/carbonate to pH 6.0-8.0 in a fume hood. is_aqueous_solution->neutralize_waste Yes collect_waste->professional_disposal consult_ehs Consult institutional EHS for final disposal of neutralized solution. neutralize_waste->consult_ehs consult_ehs->end

Caption: Decision-making workflow for the safe disposal of the chemical.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid (CAS RN: 14403-45-3). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements

A summary of the recommended PPE for handling this compound is provided in the table below. It is essential to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5]

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical safety goggles or a face shield.[4]To prevent eye irritation from splashes or dust.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4] Gloves should be inspected before use and disposed of properly after handling the chemical.To protect the skin from irritation.[1][2][3]
Body Protection A fully buttoned laboratory coat.To prevent skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if working outside of a fume hood or if dust is generated. The specific type of respirator should be chosen based on the exposure level.To avoid respiratory tract irritation.[1][2][3]

Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood Ensure safety measures are in place handling_weigh Weigh and Handle Chemical prep_fume_hood->handling_weigh Proceed with experiment cleanup_decontaminate Decontaminate Work Area handling_weigh->cleanup_decontaminate After handling disposal_waste Collect Chemical Waste in a Labeled, Sealed Container handling_weigh->disposal_waste During and after handling cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe disposal_contact Contact Environmental Health & Safety for Waste Pickup disposal_waste->disposal_contact For proper disposal

Handling and Disposal Workflow Diagram

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4] Don all required PPE as specified in the table above.

  • Operation: Conduct all work with this compound in a well-ventilated chemical fume hood to minimize the risk of inhalation.

  • Post-Operation: After handling, thoroughly wash hands and any exposed skin. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: The disposal of this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste material, including any contaminated consumables, in a designated and clearly labeled hazardous waste container.[6] The container must be sealable and appropriate for chemical waste.[6]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.[6] Do not dispose of this chemical down the drain or in regular trash receptacles.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.